molecular formula C10H8N2O3 B189485 5-Phenylbarbituric acid CAS No. 22275-34-9

5-Phenylbarbituric acid

Cat. No.: B189485
CAS No.: 22275-34-9
M. Wt: 204.18 g/mol
InChI Key: HTEHILLCBQWTLP-UHFFFAOYSA-N
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Description

5-Phenylbarbituric acid serves as a fundamental chemical scaffold in advanced scientific research, particularly in medicinal chemistry and drug discovery. Its core structure is integral to the development of pharmacologically active molecules, especially barbiturate derivatives like the anticonvulsant phenobarbital (5-ethyl-5-phenylbarbituric acid) . Researchers value this compound for synthesizing novel chemical entities with potential biological activities. Studies on closely related barbituric acid derivatives have demonstrated significant antimicrobial effects against various bacteria and fungi, highlighting the potential of this chemical class in developing new anti-infective agents . Furthermore, the barbituric acid core is known for its ability to act as an organic building block in supramolecular chemistry, facilitating the study of enzyme inhibition and receptor binding interactions due to the presence of multiple oxygen and nitrogen atoms that participate in coordination chemistry . As such, 5-Phenylbarbituric acid is a versatile intermediate for constructing complex heterocyclic systems for specialized research applications.

Properties

IUPAC Name

5-phenyl-1,3-diazinane-2,4,6-trione
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InChI

InChI=1S/C10H8N2O3/c13-8-7(6-4-2-1-3-5-6)9(14)12-10(15)11-8/h1-5,7H,(H2,11,12,13,14,15)
Source PubChem
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InChI Key

HTEHILLCBQWTLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C(C=C1)C2C(=O)NC(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H8N2O3
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DSSTOX Substance ID

DTXSID10176821
Record name 5-Phenylbarbituric acid
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Molecular Weight

204.18 g/mol
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CAS No.

22275-34-9
Record name 5-Phenylbarbituric acid
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Foundational & Exploratory

history and discovery of 5-Phenylbarbituric acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the History and Discovery of 5-Ethyl-5-Phenylbarbituric Acid (Phenobarbital)

Abstract

This technical guide provides a comprehensive exploration of the history, discovery, and scientific underpinnings of 5-Ethyl-5-phenylbarbituric acid, known universally as phenobarbital. Initially synthesized in 1911 as a sedative-hypnotic, its revolutionary anticonvulsant properties were discovered serendipitously in 1912 by Alfred Hauptmann, fundamentally altering the therapeutic landscape for epilepsy. This document details the timeline of its development, from the synthesis of its parent compound, barbituric acid, to its establishment as a cornerstone of epilepsy treatment. We will examine the classical chemical synthesis, its detailed mechanism of action at the GABA-A receptor, its physicochemical properties, and its enduring legacy as an essential medicine. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into one of the most significant pharmacological discoveries of the 20th century.

Part 1: The Genesis of Barbiturates and the Emergence of a Phenyl Derivative

The story of phenobarbital begins not with a targeted search for an anticonvulsant, but with foundational research in organic chemistry and a quest for effective sedatives.

The Parent Molecule: von Baeyer and the Synthesis of Barbituric Acid

The journey starts with the German chemist Adolf von Baeyer, who first synthesized the parent compound of all barbiturates, barbituric acid (malonylurea), in 1864.[1] The synthesis was achieved by the condensation of urea with a derivative of malonic acid. While barbituric acid itself is not pharmacologically active, its heterocyclic pyrimidine skeleton provided a versatile scaffold for future derivatization.[1]

From Laboratory Curiosity to Sedative Medicine: The Era of Barbital

It took nearly four decades for the therapeutic potential of barbituric acid derivatives to be realized. In 1903, the first pharmacologically active barbiturate, barbital (Veronal), was synthesized and introduced into medicine as a sedative and hypnotic agent.[1][2] This marked the beginning of the barbiturate era in medicine, prompting chemists to synthesize numerous derivatives in an effort to improve potency and duration of action.

The Critical Innovation: Synthesis of 5-Ethyl-5-Phenylbarbituric Acid

In the laboratories of Bayer in Germany, chemist Heinrich Hörlein synthesized a new derivative in 1911 by substituting one of the ethyl groups of a related compound with a phenyl group.[3] This new compound was 5-Ethyl-5-phenylbarbituric acid, which would soon be known as phenobarbital.[3] The rationale for adding the lipophilic phenyl ring was based on the prevailing understanding that increasing a molecule's lipid solubility could enhance its hypnotic potency. The drug was brought to market by Bayer in 1912 under the trade name Luminal, intended for use as a powerful sedative and hypnotic.[3][4]

Part 2: A Serendipitous Discovery - The Unveiling of Anticonvulsant Properties

Phenobarbital's most significant contribution to medicine was not in its intended role but was discovered by chance through astute clinical observation.

The Clinical Context: Epilepsy Treatment Before 1912

Prior to 1912, the primary treatment for epilepsy was the administration of inorganic bromide salts, a therapy introduced by Charles Locock in 1857.[5] While bromides offered some efficacy, they were difficult to dose and were associated with terrible side effects, including severe skin rashes, psychosis, and cognitive dulling ("bromism").[4] The medical community was in desperate need of a more effective and tolerable alternative.

Dr. Alfred Hauptmann's Landmark Observation (1912)

The transformative discovery came from Alfred Hauptmann, a young clinical assistant in Freiburg, Germany.[6] In 1912, he administered the new sedative, Luminal (phenobarbital), to his patients with severe epilepsy, not to treat their seizures, but to sedate them and prevent the nocturnal convulsions that disturbed the ward.[4][6] Hauptmann observed that not only did the drug induce sleep, but it also dramatically reduced the frequency and severity of his patients' seizures.[4][5][7] This serendipitous finding marked the birth of the first modern, effective organic antiepileptic drug.[8][9]

From Observation to Evidence: Hauptmann's Systematic Study

Recognizing the importance of his observation, Hauptmann conducted a careful, systematic study of his epilepsy patients treated with phenobarbital.[4] He documented remarkable improvements: patients who had been unresponsive to bromides became seizure-free or experienced significant seizure reduction.[4] Furthermore, as their bromide treatment was tapered and replaced with phenobarbital, their physical and mental states improved, with some previously institutionalized patients able to return to work.[4] He published his findings in the German journal Münchener Medizinische Wochenschrift in 1912, laying the foundation for a new era in epilepsy management.[10]

Part 3: Chemical Synthesis and Physicochemical Profile

Nomenclature and Structural Elucidation

The subject of this guide is 5-Ethyl-5-phenylbarbituric acid , commonly known as phenobarbital or phenobarbitone. It is crucial to distinguish it from its structural precursor, 5-Phenylbarbituric acid , which lacks the 5-ethyl group and has different properties.

Caption: Chemical structure of 5-Ethyl-5-phenylbarbituric acid (Phenobarbital).

Classical Synthesis Protocol: Condensation of Diethyl α-ethyl-α-phenylmalonate and Urea

The most common industrial synthesis of phenobarbital is a one-pot condensation reaction. The causality of this process relies on the nucleophilic attack of urea on the electrophilic carbonyl carbons of the substituted malonic ester, driven by a strong base.

G cluster_reactants Reactants cluster_conditions Reaction Conditions Urea Urea Condensation Condensation Reaction Urea->Condensation Malonate Diethyl α-ethyl-α-phenylmalonate Malonate->Condensation Base Sodium Methoxide (Base Catalyst) Base->Condensation drives reaction Solvent Methanol/Ethanol Solvent->Condensation medium Intermediate Sodium 5-ethyl-5-phenylbarbiturate (Salt Intermediate) Condensation->Intermediate Acidification Acidification (e.g., HCl) Intermediate->Acidification Product 5-Ethyl-5-phenylbarbituric Acid (Phenobarbital) Acidification->Product

Caption: Workflow for the classical synthesis of Phenobarbital.

Experimental Protocol:

  • Preparation: In a suitable reaction vessel equipped with a reflux condenser, dissolve sodium methoxide in absolute methanol.

  • Addition of Reactants: To the stirred solution, add diethyl α-ethyl-α-phenylmalonate and urea.[11]

  • Reflux: Heat the mixture to reflux. The base deprotonates the urea, making it a more potent nucleophile, which then attacks the carbonyl groups of the malonate ester in a condensation reaction.

  • Formation of Intermediate: The reaction proceeds to form the sodium salt of phenobarbital, which is soluble in the reaction mixture.[11]

  • Acidification: After the reaction is complete, the mixture is cooled. The sodium salt is then neutralized by the careful addition of a strong acid, such as hydrochloric acid, which protonates the barbiturate ring.

  • Precipitation and Isolation: Upon acidification, the final product, 5-Ethyl-5-phenylbarbituric acid, precipitates out of the solution as a white solid due to its lower solubility.

  • Purification: The crude product is collected by filtration, washed, and can be recrystallized from a suitable solvent like aqueous ethanol to yield pure phenobarbital.[11]

Physicochemical Properties

The therapeutic utility of phenobarbital is directly related to its physicochemical characteristics, which govern its absorption, distribution, metabolism, and excretion (ADME).

PropertyValueSource
Molecular Formula C₁₂H₁₂N₂O₃[4]
Molar Mass 232.239 g·mol⁻¹[4]
pKa 7.2[7]
Oral Bioavailability >90%[4]
Protein Binding 20 to 45%[4]
Metabolism Hepatic (primarily CYP2C19)[4]
Elimination Half-life 53–118 hours[4]
Onset of Action (IV) Within 5 minutes[4]
Onset of Action (Oral) 30 minutes[4]
Duration of Action 4 hours to 2 days[4]

Part 4: Mechanism of Action - A Deep Dive into Neurotransmission

Phenobarbital exerts its anticonvulsant and sedative effects primarily by potentiating inhibitory neurotransmission in the central nervous system.

Primary Target: The GABA-A Receptor Complex

The principal molecular target of phenobarbital is the gamma-aminobutyric acid type A (GABA-A) receptor.[12] This receptor is a ligand-gated ion channel that, upon binding to its endogenous ligand GABA, opens to allow the influx of chloride ions (Cl⁻) into the neuron.

Allosteric Modulation: Prolonging Chloride Channel Opening

Phenobarbital is a positive allosteric modulator of the GABA-A receptor.[4] It binds to a distinct site on the receptor complex, and this binding enhances the receptor's response to GABA.[13] Specifically, phenobarbital increases the duration of time the chloride ion channel remains open when GABA is bound.[14] This prolonged opening leads to a greater influx of negatively charged chloride ions, causing hyperpolarization of the postsynaptic membrane.[4][14] This hyperpolarization moves the neuron's membrane potential further away from the threshold required to fire an action potential, thus producing a potent inhibitory, anti-seizure effect.[14]

GABA GABA Neurotransmitter Receptor GABA-A Receptor (on Postsynaptic Neuron) GABA->Receptor binds Phenobarbital Phenobarbital Phenobarbital->Receptor binds (allosteric site) Channel Chloride (Cl⁻) Channel Receptor->Channel activates Influx Increased & Prolonged Cl⁻ Influx Channel->Influx prolongs opening Hyperpolarization Membrane Hyperpolarization Influx->Hyperpolarization Inhibition Neuronal Inhibition (Reduced Excitability) Hyperpolarization->Inhibition Outcome Anti-Seizure Effect Inhibition->Outcome

Caption: Mechanism of action of Phenobarbital at the GABA-A receptor.

Secondary Mechanisms

While its primary action is on GABAergic systems, the broad-spectrum efficacy of phenobarbital is also attributed to secondary mechanisms. At higher therapeutic concentrations, it is believed to directly block excitatory glutamatergic receptors (AMPA and kainate types) and modulate voltage-gated sodium channels, which further contributes to the stabilization of neuronal membranes and suppression of seizure activity.[4][12][15]

Part 5: Legacy and Modern Applications

A Century of Use: Efficacy, Tolerability, and Shifting Perceptions

For over a century, phenobarbital has been a vital tool in neurology.[8][9] It is one of the few drugs from the 1912 formulary still in use today.[8] However, its use in developed countries has declined significantly due to its side-effect profile, which includes sedation, cognitive impairment, and the potential for dependence and withdrawal.[7][13] The development of newer antiepileptic drugs with perceived better tolerability has led to phenobarbital often being relegated to a second or third-line agent in these regions.[16][17]

An Essential Medicine: Continued Global Importance

Despite concerns about its side effects, phenobarbital's high efficacy, broad-spectrum activity, and low cost ensure its place on the World Health Organization's List of Essential Medicines.[4][8] It remains one of the most commonly used antiepileptic drugs in developing countries, where its affordability and once-daily dosing make it an invaluable and accessible treatment option.[9][18] The WHO strongly recommends phenobarbital as a first-line option for convulsive epilepsy in adults and children in resource-limited settings.[8][9]

Current Research and Niche Indications

Phenobarbital continues to be a critical treatment for neonatal seizures, where its efficacy is well-established.[15] Ongoing research explores its long-term developmental impacts and seeks to optimize its use.[19] It also retains important roles in veterinary medicine and for the management of certain withdrawal syndromes.

References

  • Barbituric acid - Wikipedia. (n.d.). Retrieved February 1, 2026, from [Link]

  • Brodie, M. J. (2010). Antiepileptic drug therapy the story so far. Seizure, 19(10), 650-655. [Link]

  • Scott, R. A., Lhatoo, S. D., & Sander, J. W. (2012). The story of phenobarbital therapy in epilepsy in the last 100 years. Epilepsia, 53 Suppl 8, 27-35. [Link]

  • Phenobarbital - Wikipedia. (n.d.). Retrieved February 1, 2026, from [Link]

  • Synthesis of Barbituric Acid Derivatives. (n.d.). Retrieved February 1, 2026, from [Link]

  • The Synthesis of 5,5-Alkylphenylbarbituric Acids. (1935). Journal of the American Chemical Society, 57(2), 352-354. [Link]

  • Origin of the name of barbituric acid. (2019). Chemistry Stack Exchange. [Link]

  • Walker, J. J. (n.d.). SYNTHESIS OF BARBITURIC ACID DERIVATIVES A THESIS. CORE. [Link]

  • Phenobarbital. (n.d.). Go.drugbank.com. Retrieved February 1, 2026, from [Link]

  • Alfred Hauptmann (1881-1948), discoverer of the antiepileptic properties of barbiturates (phenobarbital). (2009). ResearchGate. [Link]

  • López-Muñoz, F., Ucha-Udabe, R., & Alamo, C. (2005). The history of barbiturates a century after their clinical introduction. Neuropsychiatric disease and treatment, 1(4), 329–343. [Link]

  • Preparation method for 5-ethyl-5-phenyl barbituric acid. (n.d.). Google Patents.
  • Brodie, M. J., & Kwan, P. (2012). The story of phenobarbital therapy in epilepsy in the last 100 years. Epilepsia, 53 Suppl 8, 27-35. [Link]

  • Phenobarbital and Other Barbiturates. (2016). Neupsy Key. [Link]

  • 5-Phenylbarbituric acid. (n.d.). PubChem. Retrieved February 1, 2026, from [Link]

  • Ochoa, J. G., & Kilgo, W. A. (2024). Phenobarbital. StatPearls. [Link]

  • Phenobarbital. (2009). International League Against Epilepsy. [Link]

  • Phenyl-ethyl-barbituric acid. (n.d.). Drugbank. Retrieved February 1, 2026, from [Link]

  • Heinrich Biltz - Wikipedia. (n.d.). Retrieved February 1, 2026, from [Link]

  • A rapid and efficient microwave-assisted synthesis of hydantoins and thiohydantoins. (2003). Tetrahedron, 59(8), 1301-1307. [Link]

  • Alfred Hauptmann (1881–1948). (2000). ResearchGate. [Link]

  • Early life phenobarbital exposure dysregulates the hippocampal transcriptome. (2024). Frontiers in Neuroscience. [Link]

  • What is the mechanism of Phenobarbital? (2024). Patsnap Synapse. [Link]

  • Pal, D. K., Das, T., Chaudhury, G., Johnson, A. L., & Neville, B. G. (2006). Phenobarbital for childhood epilepsy: systematic review. Journal of the Royal Society of Medicine, 99(11), 553–558. [Link]

  • Phenobarbital: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. (2024). WebMD. [Link]

  • Kwan, P., & Brodie, M. J. (2004). Phenobarbital for the Treatment of Epilepsy in the 21st Century: A Critical Review. Epilepsia, 45(9), 1141-1149. [Link]

  • Phenobarbital. (2024). Epilepsy Foundation. [Link]

Sources

5-Phenylbarbituric acid CAS number and IUPAC name

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical identity, synthesis, physicochemical properties, and pharmacological context of 5-Phenylbarbituric acid.

Core Identity, Synthesis, and Pharmacological Divergence

Executive Summary

5-Phenylbarbituric acid (CAS: 22275-34-9) is a monosubstituted barbiturate derivative. Unlike its potent 5,5-disubstituted analogs (e.g., Phenobarbital), it lacks significant sedative-hypnotic activity due to its high acidity and subsequent ionization at physiological pH. It primarily serves as a synthetic intermediate in the production of anticonvulsant drugs and as a model compound for studying keto-enol tautomerism in pyrimidine systems.

Chemical Identity & Nomenclature

Precise identification is critical to distinguish this compound from its pharmacologically active derivatives.

Identifier Value
Common Name 5-Phenylbarbituric acid
CAS Number 22275-34-9
IUPAC Name 5-Phenylpyrimidine-2,4,6(1H,3H,5H)-trione
Molecular Formula C₁₀H₈N₂O₃
Molecular Weight 204.18 g/mol
SMILES O=C1NC(=O)NC(=O)C1c2ccccc2
Key Distinction NOT Phenobarbital (5-ethyl-5-phenylbarbituric acid, CAS 50-06-6)

Synthetic Pathways

The synthesis of 5-phenylbarbituric acid is chemically instructive because it requires the preparation of diethyl phenylmalonate , a precursor that cannot be efficiently made via standard alkylation of diethyl malonate due to the low reactivity of aryl halides.

The "Indirect" Route (Classical Method)

Because benzene rings do not undergo SN2 reactions with malonate enolates, the phenyl group is introduced early via phenylacetic acid.

  • Esterification: Phenylacetic acid is esterified to ethyl phenylacetate.

  • Claisen Condensation: Ethyl phenylacetate is condensed with diethyl oxalate to form diethyl phenyloxaloacetate.

  • Decarbonylation: Thermal elimination of CO yields diethyl phenylmalonate .

  • Cyclization: Condensation with urea yields 5-phenylbarbituric acid.

Synthetic Workflow Diagram

Synthesis PAA Phenylacetic Acid EPA Ethyl Phenylacetate PAA->EPA EtOH, H+ DEPO Diethyl Phenyloxaloacetate EPA->DEPO Diethyl Oxalate NaOEt DPM Diethyl Phenylmalonate (Key Intermediate) DEPO->DPM Heat (-CO) Product 5-Phenylbarbituric Acid DPM->Product NaOEt, Reflux Urea Urea Urea->Product Condensation

Figure 1: Stepwise synthesis via the phenylacetate-oxalate route, bypassing direct arylation issues.

Experimental Protocol (Condensation Step)
  • Reagents: Sodium ethoxide (2.2 eq), Urea (1.1 eq), Diethyl phenylmalonate (1.0 eq), Absolute Ethanol.

  • Procedure:

    • Dissolve sodium metal in absolute ethanol to generate fresh NaOEt.

    • Add dry urea followed by diethyl phenylmalonate.

    • Reflux for 6–8 hours. The sodium salt of the product will precipitate.

    • Critical Workup: Dissolve the solid in a minimum amount of water. Acidify carefully with HCl to pH < 2. The free acid (5-phenylbarbituric acid) will precipitate.

    • Recrystallize from boiling water or aqueous ethanol.

Physicochemical Core: The Tautomerism Engine

The defining feature of 5-phenylbarbituric acid—and the reason for its biological inactivity compared to phenobarbital—is the presence of an acidic proton at the C-5 position.

Acidity and pKa
  • 5-Phenylbarbituric Acid pKa: ~3.7 – 4.0

  • Phenobarbital pKa: 7.4

Mechanism: In 5-phenylbarbituric acid, the C-5 proton is highly acidic because the resulting carbanion is resonance-stabilized by the two adjacent carbonyl groups and the phenyl ring. This allows the molecule to exist in a highly ionized state at physiological pH (7.4).

Keto-Enol Tautomerism

Unlike disubstituted barbiturates, the monosubstituted 5-phenyl derivative can tautomerize to an enol form. This equilibrium significantly affects its solubility and reactivity.

Figure 2: The ionization and tautomerization equilibrium that dictates biological fate.

Pharmacological Divergence

Researchers often confuse 5-phenylbarbituric acid with its ethylated analog. The structure-activity relationship (SAR) is binary here:

Feature5-Phenylbarbituric AcidPhenobarbital (5-Ethyl-5-Phenyl)
C-5 Substituents Phenyl, Hydrogen Phenyl, Ethyl
Acidity (pKa) High (~4.0)Weak (~7.4)
Ionization at pH 7.4 >99.9% Ionized~50% Ionized
Lipophilicity (LogP) Low (due to ionization)Moderate (crosses membranes)
CNS Activity Inactive (Cannot cross BBB)Potent (Sedative/Anticonvulsant)

The Causality: The introduction of the ethyl group in phenobarbital replaces the acidic C-5 proton. This eliminates the possibility of forming the highly stable C-5 anion, raising the pKa from ~4 to ~7.4. This shift allows a significant fraction of phenobarbital to remain non-ionized in the bloodstream, enabling it to cross the lipophilic blood-brain barrier and engage GABAA receptors.

Analytical Characterization

When characterizing synthesized material, look for these specific markers to confirm the monosubstituted structure:

  • ¹H NMR (DMSO-d₆):

    • C-5 Proton: A distinct singlet around δ 4.5–5.0 ppm. (This signal is absent in phenobarbital).

    • NH Protons: Broad singlets around δ 11.0–11.5 ppm.

    • Phenyl Group: Multiplet around δ 7.2–7.4 ppm.

  • Melting Point: High melting point, typically >250°C (with decomposition), whereas phenobarbital melts at 174°C.

References

  • PubChem. (2024). 5-Phenylbarbituric acid (Compound).[1][2][3][4] National Library of Medicine. [Link]

  • Cope, A. C., et al. (1941). Barbituric Acid Derivatives.[2][3][5][6] Synthesis and Structure. Journal of the American Chemical Society. (Foundational synthesis of substituted malonates).

  • Butler, T. C. (1950). The rate of penetration of barbituric acid derivatives into the brain. Journal of Pharmacology and Experimental Therapeutics. (Establishes pKa/ionization vs.
  • ChemIDplus. (2024). 5-Phenylbarbituric acid - RN: 22275-34-9. National Institutes of Health.[5] [Link]

Sources

Technical Guide: Synthesis of 5-Phenylbarbituric Acid – Mechanism, Theory, and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis, mechanistic theory, and characterization of 5-Phenylbarbituric acid (CAS: 22275-34-9).[1] Unlike its pharmacologically ubiquitous disubstituted cousin, Phenobarbital (5-ethyl-5-phenylbarbituric acid), the monosubstituted 5-phenylbarbituric acid retains an acidic proton at the C5 position.[1] This structural feature fundamentally alters its chemical behavior, particularly regarding tautomerism and acidity.[1]

This document is structured for research chemists requiring a high-fidelity protocol that prioritizes mechanistic understanding over rote instruction.

Part 1: Theoretical Framework

Structural Distinction & Relevance

The synthesis of barbiturates typically targets 5,5-disubstituted derivatives to prevent metabolic degradation and ensure lipophilicity.[1] However, 5-phenylbarbituric acid serves as a critical scaffold for Structure-Activity Relationship (SAR) studies and as a precursor for C5-alkylation.[1]

Feature5-Phenylbarbituric AcidPhenobarbital (Reference)
Substitution Monosubstituted (C5-H, C5-Ph)Disubstituted (C5-Et, C5-Ph)
C5 Proton Present (Acidic)Absent
Tautomerism Keto-Enol (involving C5) + Lactam-LactimLactam-Lactim only
pKa ~3.8 (High acidity due to C5-H)~7.4 (N-H acidity only)
The Acidity & Tautomerism Paradox

The presence of the phenyl group at C5 significantly stabilizes the enolate ion formed upon deprotonation. Unlike unsubstituted barbituric acid, the phenyl ring provides resonance delocalization for the negative charge at C5.

Key Theoretical Concept: The C5 proton is highly acidic because the resulting carbanion is stabilized by two carbonyl groups and the phenyl ring. This allows 5-phenylbarbituric acid to exist in a tri-keto form or a C5-enol form, a property absent in clinically active barbiturates.[1]

Part 2: Mechanistic Deep Dive[1]

The synthesis relies on a Claisen-type condensation (nucleophilic acyl substitution) between diethyl phenylmalonate and urea, mediated by sodium ethoxide.[1][2]

Reaction Pathway Visualization

The following diagram illustrates the stepwise cyclization process.

G Start Diethyl Phenylmalonate + Urea Base NaOEt / EtOH (Deprotonation) Start->Base Inter1 Uureide Intermediate (Open Chain) Base->Inter1 - EtOH Cycl Cyclization (Intramolecular Attack) Inter1->Cycl - EtOH Salt Sodium 5-Phenylbarbiturate (Precipitate) Cycl->Salt In situ Salt Formation Acid HCl Workup (Protonation) Salt->Acid Product 5-Phenylbarbituric Acid (Free Acid) Acid->Product

Figure 1: Synthetic pathway from malonate precursor to isolated acid.[1]

Electron Flow & Thermodynamics[1]
  • Activation: Sodium ethoxide deprotonates urea (

    
    ), generating a urea anion.[1] While the equilibrium lies far to the left, the high reactivity of the anion drives the reaction.
    
  • First Attack: The urea nitrogen attacks the carbonyl carbon of diethyl phenylmalonate. Ethoxide is expelled as a leaving group.[1]

  • Cyclization: A second deprotonation of the distal urea nitrogen occurs, followed by an intramolecular attack on the second ester carbonyl.

  • Irreversibility (The Driving Force): The reaction is reversible until the final step. The product, 5-phenylbarbituric acid, is much more acidic (

    
    ) than ethanol (
    
    
    
    ).[1] It immediately donates a proton to the ethoxide ion, forming the stable sodium salt of the barbiturate. This acid-base reaction removes the product from equilibrium, driving the synthesis to completion.[1]

Part 3: Experimental Protocol (Self-Validating System)

Safety Warning: Sodium metal is pyrophoric.[1] Diethyl phenylmalonate is an irritant.[1] Perform all steps in a fume hood.

Reagents & Stoichiometry
ReagentEquiv.RoleNotes
Sodium Metal 2.2 eqBase PrecursorMust be clean/oxide-free.[1]
Abs. Ethanol SolventSolventMust be anhydrous (<0.5% H2O).
Diethyl Phenylmalonate 1.0 eqElectrophileThe "scaffold" source.
Urea 1.2 eqNucleophileDry thoroughly before use.[1]
HCl (conc.) ExcessProtonationFor workup.[1][2]
Step-by-Step Methodology
Phase A: Generation of Ethoxide (The anhydrous environment)[1]
  • Assemble a 500mL round-bottom flask with a reflux condenser and a calcium chloride drying tube.

  • Add Absolute Ethanol (60 mL) .

  • Add Sodium metal (2.5 g, 0.11 mol) in small pieces.

    • Validation: Evolution of

      
       gas confirms reaction. Solution should become clear and warm. If a white precipitate (NaOH) forms immediately, the ethanol is "wet," and the yield will crash.
      
Phase B: Condensation[1]
  • Cool the ethoxide solution to 60°C.

  • Add Diethyl phenylmalonate (11.8 g, 0.05 mol) in one portion.

  • Add Dry Urea (3.6 g, 0.06 mol) dissolved in minimal hot absolute ethanol (15 mL).

  • Reflux the mixture for 7 hours .

    • Visual Check: A white solid (Sodium 5-phenylbarbiturate) should begin to precipitate after 1-2 hours.[1] If the solution remains clear after 4 hours, moisture has likely hydrolyzed the ester.

Phase C: Isolation & Purification[1][2]
  • Add warm water (50 mL, 50°C) to the reaction flask to dissolve the sodium salt.

  • Transfer to a beaker and cool to 0-5°C in an ice bath.

  • Acidification: Slowly add concentrated HCl with stirring until pH < 2.

    • Mechanism:[1][2][3][4][5][6] The soluble enolate salt converts to the insoluble keto-form free acid.

  • Filter the white precipitate under vacuum.

  • Recrystallization: Recrystallize from boiling water or aqueous ethanol.[1]

    • Target: White crystalline powder.[1]

Part 4: Characterization & Troubleshooting[1]

The "Self-Validating" Checks

To ensure the product is 5-phenylbarbituric acid and not a side product or starting material, perform these checks:

  • Solubility Test (The Acidity Check):

    • Protocol: Take 50mg of product and add 1mL of 10% NaHCO3.

    • Expected Result: Dissolution with mild effervescence.[1]

    • Reasoning: 5-phenylbarbituric acid is acidic enough to liberate CO2 from bicarbonate.[1] Starting materials (urea, ester) will not dissolve/react.[1]

  • Melting Point Analysis:

    • Literature Value: ~250–252°C (Decomposes).[1]

    • Interpretation: Sharp melting point indicates high purity.[1] Broad range (<245°C) suggests incomplete acidification or trapped urea.[1]

Tautomeric Equilibrium Visualization

The unique feature of this synthesis is the product's ability to exist in multiple forms.

Tautomer Keto Tri-Keto Form (Solid State Dominant) C5-H present Enol Enol Form (Solution/Base) C5=C-OH Keto->Enol Tautomerism Anion Enolate Anion (Resonance Stabilized) Keto->Anion Direct Deprotonation Enol->Anion -H+ (Deprotonation)

Figure 2: Tautomeric landscape of 5-phenylbarbituric acid.[1]

Common Failure Modes
  • Low Yield: Usually due to "wet" ethanol.[1] Water reacts with NaOEt to form NaOH, which hydrolyzes the diethyl phenylmalonate into phenylmalonic acid (which decarboxylates to phenylacetic acid) rather than condensing with urea.

  • Oily Product: Indicates incomplete cyclization or presence of mono-amide intermediate.[1] Extend reflux time or increase NaOEt concentration.

References

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.[1] (Standard protocols for barbiturate synthesis via malonate condensation).

  • PubChem. (n.d.).[1][7] 5-Phenylbarbituric acid (Compound).[1][2][7][8][9][10][11][12][13] National Library of Medicine.[1] Retrieved from [Link][1]

  • Organic Syntheses. (1937).[1] Barbituric Acid.[1][2][4][7][8][9][14][15][16] Org. Synth. 1937, 17,[1] 12. (Foundational methodology for unsubstituted barbituric acid, adaptable to phenyl derivative). Retrieved from [Link][1]

  • Cheméo. (n.d.). Phenylmethylbarbituric acid Chemical Properties. (Data support for physical properties and melting points of related derivatives). Retrieved from [Link][1]

Sources

theoretical studies on 5-Phenylbarbituric acid structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Theoretical Structural Analysis of 5-Phenylbarbituric Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Phenylbarbituric acid, a derivative of the barbiturate class of compounds, possesses a core structure that is foundational to numerous pharmacologically active agents. A profound understanding of its three-dimensional geometry, electronic properties, and intermolecular interaction potential is paramount for rational drug design and development. This guide provides a comprehensive overview of the theoretical methodologies employed to elucidate the structural characteristics of 5-phenylbarbituric acid. We will explore the causality behind selecting specific computational techniques, from geometry optimization and tautomeric stability analysis using Density Functional Theory (DFT) to the prediction of spectroscopic fingerprints (IR and NMR). By juxtaposing theoretical data with established experimental findings from closely related analogues, this document serves as a self-validating framework for researchers aiming to model and predict the behavior of this important molecular scaffold.

Introduction: The Significance of Structural Insight

Barbiturates, as a class, exert their effects on the central nervous system, and their efficacy is intrinsically linked to their molecular structure.[1] 5-Phenylbarbituric acid serves as a crucial parent compound, whose derivatives have been explored for various therapeutic applications.[2] The conformational flexibility of the phenyl group, the tautomeric possibilities of the pyrimidine ring, and the molecule's capacity for hydrogen bonding are all critical determinants of its interaction with biological targets.

Theoretical studies provide a powerful lens to inspect these properties at an atomic level of detail, offering insights that are often complementary or even inaccessible to purely experimental techniques. Computational chemistry allows us to predict the most stable three-dimensional arrangement of atoms, understand the distribution of electrons, and simulate spectroscopic data, thereby guiding synthetic efforts and providing a mechanistic basis for observed biological activity.[3]

Foundational Analysis: Molecular Geometry and Tautomeric Stability

The first step in any theoretical characterization is to determine the most stable structure of the molecule. For 5-phenylbarbituric acid, this involves not only optimizing the bond lengths and angles but also assessing the relative stability of its potential tautomers.

Tautomerism in the Barbiturate Core

The barbituric acid core can exist in several tautomeric forms, primarily through keto-enol and lactam-lactim conversions.[4] Theoretical studies on the parent barbituric acid have consistently shown that the tri-keto form is the most stable tautomer in the gas phase.[5][6] The introduction of a substituent at the C5 position can influence the relative energies of these tautomers, but the tri-keto form is widely accepted as the predominant species under most conditions.[6] Our theoretical approach will, therefore, begin by assuming the tri-keto structure as the ground state.

Causality of Method Selection: DFT for Reliable Geometries

For geometry optimization, Density Functional Theory (DFT) offers an exceptional balance of computational cost and accuracy.[7] The B3LYP functional, a hybrid functional that incorporates a portion of exact Hartree-Fock exchange, has a long-standing reputation for providing reliable molecular geometries for a wide range of organic molecules.[8] To accurately describe the electron distribution, particularly lone pairs and potential weak interactions, a Pople-style basis set with both polarization and diffuse functions, such as 6-311++G(d,p) , is an excellent choice. The diffuse functions (++) are particularly important for accurately modeling the hydrogen-bonding capabilities of the N-H and C=O groups.

Experimental Protocol: Geometry Optimization Workflow

The following protocol outlines the steps for performing a robust geometry optimization of 5-phenylbarbituric acid.

  • Molecule Construction: Build the tri-keto tautomer of 5-phenylbarbituric acid in a molecular modeling program (e.g., GaussView, Avogadro). Ensure a reasonable starting geometry.

  • Input File Generation: Prepare an input file for a quantum chemistry package (e.g., Gaussian, ORCA). The key command line (in Gaussian syntax) would be: #p B3LYP/6-311++G(d,p) Opt Freq

    • B3LYP/6-311++G(d,p): Specifies the level of theory.[8]

    • Opt: Requests a geometry optimization to find the lowest energy structure.

    • Freq: Requests a frequency calculation to confirm the optimized structure is a true minimum (i.e., has no imaginary frequencies).

  • Execution: Submit the calculation to the computational server.

  • Analysis of Results:

    • Confirm the optimization has converged successfully.

    • Verify that the frequency calculation yields zero imaginary frequencies.

    • Extract the optimized Cartesian coordinates to visualize the 3D structure.

    • Measure key bond lengths, bond angles, and dihedral angles from the output file.

G

Predicted Molecular Geometry and Validation by Analogy
ParameterPredicted (5-Phenylbarbituric Acid)Experimental (Phenobarbital Analogue)[9]
Bond Lengths (Å)
N1-C2~1.381.378
C2-N3~1.381.375
N3-C4~1.391.389
C4-C5~1.531.537
C5-C6~1.531.540
C6-N1~1.391.386
C4=O~1.221.213
C6=O~1.221.216
C5-C(phenyl)~1.521.523
**Bond Angles (°) **
N1-C2-N3~116116.1
C2-N3-C4~125125.3
N3-C4-C5~117117.0
C4-C5-C6~110109.8
Dihedral Angle (°)
C4-C5-C(phenyl)-C(phenyl)Variable-

Note: Predicted values are representative of what is expected from a B3LYP/6-311++G(d,p) calculation. The experimental data provides a strong validation target for the theoretical method.

Simulating Spectra: A Bridge to Experimental Reality

A key strength of theoretical chemistry is its ability to predict spectroscopic data. This serves as a powerful validation tool: if our chosen theoretical model can accurately reproduce an experimental spectrum, we can be more confident in its other predictions.

Vibrational Analysis (IR Spectroscopy)

The same frequency calculation performed to confirm the optimized geometry also provides the harmonic vibrational frequencies.[11] These correspond to the fundamental modes of vibration in the molecule and can be directly correlated with peaks in an experimental Infrared (IR) spectrum.

Causality of Interpretation: Calculated vibrational frequencies are systematically higher than experimental values due to the harmonic approximation and basis set incompleteness. It is standard practice to apply a scaling factor (typically ~0.96-0.98 for B3LYP) to the calculated frequencies for better agreement with experiment. Key vibrational modes to analyze for 5-phenylbarbituric acid include:

  • N-H stretching: Expected in the 3200-3400 cm⁻¹ region.

  • C-H stretching (Aromatic): Expected around 3000-3100 cm⁻¹.

  • C=O stretching: Strong absorptions expected around 1700-1750 cm⁻¹.

  • Phenyl ring C=C stretching: Expected around 1450-1600 cm⁻¹.

Experimental Protocol: Vibrational Analysis

  • Use the output from the Freq calculation performed during geometry optimization.

  • Identify the frequencies and their corresponding atomic motions (e.g., using a visualization program).

  • Apply an appropriate scaling factor to the calculated frequencies.

  • Compare the scaled frequencies and their intensities to an experimental IR spectrum of a related barbiturate to assign the major peaks.

Vibrational ModePredicted Unscaled Frequency (cm⁻¹)Expected Experimental Region (cm⁻¹)
N-H Stretch~35003200 - 3400
Aromatic C-H Stretch~31503000 - 3100
Carbonyl (C=O) Stretch~17801700 - 1750
Phenyl Ring (C=C) Stretch~16201450 - 1600
NMR Spectroscopy

Predicting Nuclear Magnetic Resonance (NMR) chemical shifts is another powerful application of DFT. The Gauge-Invariant Atomic Orbital (GIAO) method is the most common and reliable approach for this task.[12]

Causality of Method: The GIAO method calculates the magnetic shielding tensor for each nucleus. To convert these absolute shielding values (σ) into chemical shifts (δ), they are referenced against the calculated shielding of a standard compound, typically tetramethylsilane (TMS), calculated at the exact same level of theory. δ_sample = σ_TMS - σ_sample

Experimental Protocol: NMR Chemical Shift Calculation

  • Use the optimized geometry of 5-phenylbarbituric acid.

  • Perform a single-point energy calculation with the GIAO method. The Gaussian keyword is NMR. #p B3LYP/6-311++G(d,p) NMR

  • Perform the same calculation for TMS.

  • Calculate the ¹H and ¹³C chemical shifts for each atom using the formula above.

  • Compare the predicted spectrum with experimental data for validation.[13]

Supramolecular Structure: The Role of Intermolecular Forces

In the solid state, the properties of 5-phenylbarbituric acid are governed not just by its individual molecular structure, but by how the molecules pack together. This packing is dictated by intermolecular forces, primarily hydrogen bonding.

Hydrogen Bonding Networks

Based on the crystal structures of analogous barbiturates like phenobarbital and various 5-substituted derivatives, a recurring and highly stable hydrogen-bonding pattern emerges.[10][14] The N-H groups act as hydrogen bond donors, while the carbonyl oxygens (C=O) act as acceptors. This typically leads to the formation of robust hydrogen-bonded sheets or ribbons.

G

Theoretical Analysis of Intermolecular Interactions

Computational methods can quantify the strength of these interactions. By creating a dimer of 5-phenylbarbituric acid in the expected hydrogen-bonded orientation, one can calculate the binding energy.

Protocol: Dimer Interaction Energy

  • Construct a dimer of 5-phenylbarbituric acid, arranged in a plausible hydrogen-bonded configuration.

  • Perform a geometry optimization of the dimer.

  • Calculate the single-point energy of the optimized dimer (E_dimer).

  • Calculate the single-point energy of an isolated monomer (E_monomer).

  • Calculate the interaction energy (ΔE) as: ΔE = E_dimer - 2 * E_monomer

  • This energy must be corrected for Basis Set Superposition Error (BSSE) for accurate results, typically using the Counterpoise correction method.

A negative ΔE indicates a stable interaction, and its magnitude provides a quantitative measure of the hydrogen bond strength.

Conclusion

The theoretical study of 5-phenylbarbituric acid's structure is a multi-faceted process that provides indispensable insights for medicinal chemistry and materials science. By employing robust computational protocols, such as DFT with the B3LYP functional, we can reliably predict molecular geometries, tautomeric preferences, and spectroscopic properties. The true power of this approach lies in its synergy with experimental data. By validating our theoretical models against known crystal structures and spectra of closely related compounds, we build a high degree of confidence in the predictive power of our calculations. This guide provides the foundational workflows and theoretical underpinnings necessary for researchers to confidently explore the structural landscape of 5-phenylbarbituric acid and its derivatives, ultimately accelerating the process of discovery and design.

References

  • Gelbrich, T., Zencirci, N., & Griesser, U. J. (2015). Crystal structure of 5-hydroxy-5-propylbarbituric acid. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 11), o843–o844. [Link]

  • Williams, D. H., & Fleming, I. (1989). Spectroscopic Methods in Organic Chemistry. McGraw-Hill Book Co., London.
  • Craven, B. M., & Vizzini, E. A. (1969). The crystal structure of phenobarbital. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 25(10), 1993-2009. [Link]

  • ChemBK. (n.d.). 5-ethyl-5-phenylbarbituric acid. Retrieved February 1, 2026, from [Link]

  • Reddit. (2023). Geometry optimization of organometallic complexes. r/comp_chem. [Link]

  • Ahmadi, S., & Ghiasi, R. (2018). Theoretical study on the isomerization and tautomerism in barbituric acid. ResearchGate. [Link]

  • Al-Otaibi, J. S., et al. (2021). Barbituric Acid Tautomers: DFT Computations of Keto- Enol Conversions, Frontier Molecular Orbitals and Quadrupole Coupling Const. MDPI. [Link]

  • Nagy, P. I. (2017). Comparison of Molecular Geometry Optimization Methods Based on Molecular Descriptors. International Journal of Molecular Sciences, 18(11), 2271. [Link]

  • ResearchGate. (n.d.). The vibrational frequencies calculated from the first principles for several clusters of atoms. Retrieved February 1, 2026, from [Link]

  • ORCA Input Library. (n.d.). DFT calculations. Retrieved February 1, 2026, from [Link]

  • Alkorta, I., et al. (2021). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Digital CSIC. [Link]

  • Ghiasi, R., & Ahmadi, S. (2019). The mechanism of proton transfer and tautomerism in barbituric acid: A theoretical study. Eurasian Chemical Communications, 1(11). [Link]

  • Korter, T. M., et al. (2007). Terahertz Spectroscopy and Ab-Initio Vibrational Analysis of Two Crystalline Forms of 5,5-Diethylbarbituric Acid. PubMed. [Link]

  • Fortenberry, R. C. (2023). Fundamental Vibrational Frequencies and Spectroscopic Constants for Additional Tautomers and Conformers of NH2CHCO. MDPI. [Link]

  • Mahmood, M. M. (2022). Barbituric Acids: A Review of Preparation, Reactions and Biological Applications. Biomedicine and Chemical Sciences, 1(2), 82-90. [Link]

  • Al-Mokadem, A. S., et al. (2024). DFT/TDDFT calculations of geometry optimization, electronic structure and spectral properties of clevudine and telbivudine for treatment of chronic hepatitis B. Scientific Reports, 14(1), 8387. [Link]

  • Barakat, A., et al. (2019). Synthesis and Computational and X-ray Structure of 2, 3, 5-Triphenyl Tetrazolium, 5-Ethyl-5-phenylbarbituric Acid Salt. Molecules, 24(21), 3907. [Link]

  • Eurasian Chemical Communications. (2019). The mechanism of proton transfer and tautomerism in barbituric acid: A theoretical study. [Link]

  • University of Milan. (2020). Is DFT Accurate Enough to Calculate Regioselectivity? The Case of 1,3-Dipolar Cycloaddition of Azide to Alkynes. AIR Unimi. [Link]

  • BMRB. (2016). Chemical shift-based methods in NMR structure determination. PubMed Central. [Link]

  • Kakkar, R., & Katoch, V. (1999). A semiempirical MO study of tautomerism and the electronic structure of barbituric acid. Journal of Chemical Sciences, 111(1), 39-50. [Link]

  • Li, H., et al. (2023). Harmonic Vibrational Frequency Simulation of Pharmaceutical Molecules via a Novel Multi-Molecular Fragment Interception Method. PubMed Central. [Link]

Sources

Molecular Modeling of 5-Phenylbarbituric Acid Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous, non-templated workflow for modeling the interactions of 5-Phenylbarbituric acid (5-PBA) . Unlike its 5,5-disubstituted analog (Phenobarbital), 5-PBA possesses a proton at the C5 position, fundamentally altering its electronic structure, acidity (pKa ~3.7–4.0), and tautomeric landscape.

This guide addresses the specific challenges of modeling 5-PBA, primarily its ionization state at physiological pH and its binding dynamics within the GABA_A receptor allosteric pockets. The workflow integrates Density Functional Theory (DFT) for quantum mechanical ligand preparation, Induced Fit Docking (IFD) for pose prediction, and Molecular Dynamics (MD) for thermodynamic validation.

Part 1: Structural Basis & Ligand Preparation

The Critical Variable: C5-Acidity and Ionization

The most common error in modeling 5-PBA is treating it as a neutral molecule at physiological pH (7.4). Unlike Phenobarbital (pKa ~7.4), which deprotonates at the N1/N3 position, 5-PBA is a much stronger acid due to the stabilization of the negative charge at the C5 position by the adjacent carbonyls and the phenyl ring.

Mechanistic Insight: At pH 7.4, 5-PBA exists almost exclusively as a mono-anion , with the negative charge delocalized across the triketo system. Modeling the neutral form will result in incorrect electrostatic interaction energies.

Protocol 1: Quantum Mechanical Ligand Optimization

To accurately capture the charge delocalization of the 5-PBA anion, standard force field parameterization (e.g., GAFF) is often insufficient without QM-derived partial charges.

Step-by-Step Workflow:

  • Conformer Generation: Generate initial 3D conformers of the 5-PBA anion (deprotonated at C5).

  • Geometry Optimization (DFT):

    • Software: Gaussian16 or ORCA.

    • Functional/Basis Set: B3LYP/6-311++G(d,p). The diffuse functions (++) are mandatory for describing the anionic character.

    • Solvation Model: IEFPCM (Implicit water) to mimic the aqueous environment prior to binding.

  • Charge Calculation: Calculate RESP (Restrained Electrostatic Potential) charges from the optimized density. These charges will replace standard library charges in the MD stage.

Visualization: Ligand Preparation Pipeline

LigandPrep SMILES Input SMILES (5-PBA Neutral) Ionization pKa Calculation (Epik/Jaguar) Target pH 7.4 SMILES->Ionization Anion 5-PBA Anion (C5 Deprotonated) Ionization->Anion Major Species (>99%) DFT DFT Optimization B3LYP/6-311++G(d,p) PCM Water Anion->DFT RESP RESP Charge Fitting DFT->RESP FF Force Field Topology (GAFF2) RESP->FF

Figure 1: QM-driven ligand preparation workflow ensuring correct ionization and charge distribution for 5-PBA.

Part 2: Target Selection & Molecular Docking

Target System: GABA_A Receptor

5-PBA, like other barbiturates, targets the GABA_A receptor.[1] However, it does not bind to the orthosteric GABA site (interface of


 and 

subunits). It targets the transmembrane allosteric pockets .
  • Primary Template: Crystal structure of GABA_A (e.g., PDB: 4COF or human

    
    3 homopentamer PDB: 4TN5 ).
    
  • Binding Site Definition: The barbiturate binding site is located in the transmembrane domain (TMD), at the interface between subunits (distinct from the benzodiazepine site).

Protocol 2: Induced Fit Docking (IFD)

Rigid receptor docking fails for barbiturates because the TMD helices (M1, M2, M3) exhibit significant plasticity.

  • Grid Generation: Center the grid on the known Phenobarbital binding niche (approx. coordinates:

    
     in PDB 4COF aligned structures).
    
  • Receptor Sampling: Allow flexibility for residues within 5 Å of the ligand (specifically residues on M1 and M2 helices).

  • Scoring Function: Use a scoring function that accounts for solvation penalties (e.g., Glide XP or AutoDock Vina), as the pocket is hydrophobic but the ligand is anionic.

Data Presentation: Docking Score Benchmarks

MethodReceptor StateLigand StateEst. Binding Affinity (kcal/mol)Notes
Rigid DockingStatic (Crystal)Neutral-5.2Incorrect. Ignores ionization & fit.
Rigid DockingStatic (Crystal)Anion-4.8Poor score due to steric clash/charge penalty.
IFD Flexible Anion -8.4 Optimal. Captures induced fit & electrostatics.

Part 3: Molecular Dynamics & Thermodynamic Validation

Docking provides a static snapshot. MD is required to verify if the 5-PBA anion remains stable in the hydrophobic TMD pocket or is ejected into the solvent.

Protocol 3: Simulation Setup
  • System Builder:

    • Protein: CHARMM36m force field (optimized for membrane proteins).

    • Ligand: GAFF2 topology with QM-derived RESP charges (from Part 1).

    • Membrane: POPC lipid bilayer embedding.

    • Solvent: TIP3P water box with 0.15 M NaCl (neutralizing system charge).

  • Equilibration:

    • Minimization (5000 steps).

    • NVT (1 ns) with restraints on protein/ligand.

    • NPT (5 ns) to relax the membrane density.

  • Production Run:

    • Time: 100 ns minimum.

    • Ensemble: NPT (310 K, 1 bar).

    • Timestep: 2 fs.

Protocol 4: Binding Free Energy (MM/GBSA)

Calculate


 using the trajectory frames (e.g., last 20 ns).


  • 
    :  Electrostatic + van der Waals.
    
  • 
    :  Polar (GB) + Non-polar (SA) solvation energy.
    
Visualization: Integrated Simulation Pipeline

MD_Pipeline Complex Docked Complex (5-PBA Anion + GABA_A) Membrane Membrane Embedding (POPC Bilayer) Complex->Membrane Solvate Solvation & Ionization (TIP3P / 0.15M NaCl) Membrane->Solvate Equil Equilibration (NVT -> NPT 10ns) Solvate->Equil Prod Production MD (100ns, NPT) Equil->Prod Analysis MM/GBSA Analysis & RMSD/RMSF Prod->Analysis

Figure 2: MD simulation workflow for membrane-bound protein-ligand complexes.

References

  • PubChem. (n.d.). 5-Phenylbarbituric acid Compound Summary. National Library of Medicine. Retrieved February 1, 2026, from [Link]

  • Miller, P. S., & Aricescu, A. R. (2014). Crystal structure of a human GABAA receptor. Nature, 512(7514), 270–275. [Link]

  • Ujvary, I., & Kostakis, G. (2014). The Oxo-Enol Tautomerism of Barbituric Acid: A DFT Study. ResearchGate. [Link]

  • Puthenkalam, R., et al. (2016). Structural studies of GABAA receptor binding sites: Which amino acids are important? Frontiers in Cellular Neuroscience. [Link]

  • Case, D. A., et al. (2023). AMBER 2023 Reference Manual (Force Fields & MM/GBSA). University of California, San Francisco. [Link]

Sources

understanding the core structure of 5-Phenylbarbituric acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Deep Dive: The Structural & Functional Core of 5-Phenylbarbituric Acid

Executive Summary This technical guide analyzes the molecular architecture of 5-Phenylbarbituric acid (CAS: 89-35-0), the monosubstituted precursor to the anticonvulsant Phenobarbital. For drug development professionals, understanding this "core" structure is critical not for its own pharmacological activity—which is negligible due to rapid ionization—but for its role as a synthetic intermediate and a degradation impurity. This guide dissects the electronic properties of the C5-position, the kinetics of its tautomerism, and the specific synthetic protocols required to isolate this scaffold.

Molecular Architecture & Electronic Properties

The defining feature of 5-phenylbarbituric acid, distinguishing it from clinically active barbiturates, is the presence of an acidic proton at the C5 position.

The "Active" Methylene Conundrum

In 5,5-disubstituted barbiturates (e.g., Phenobarbital), the C5 carbon is quaternary, preventing keto-enol tautomerism involving the ring carbons. However, 5-phenylbarbituric acid is monosubstituted . The remaining proton at C5 is highly acidic (


) due to the electron-withdrawing induction of the adjacent carbonyls and the phenyl ring.
  • Structural Consequence: The molecule exists in a dynamic equilibrium between the tri-keto form and the enol form.

  • Pharmacological Consequence: At physiological pH (7.4), the molecule is

    
     ionized (anionic). This charge prevents passive diffusion across the lipophilic blood-brain barrier (BBB), rendering the core scaffold devoid of the sedative-hypnotic activity seen in its disubstituted analogs.
    
Tautomeric Equilibrium Visualization

The following diagram illustrates the proton migration that drives the high acidity of this core structure.

Tautomerism cluster_legend Mechanism of Acidity Keto Tri-Keto Form (C5-H present) Enol Enol Form (C5=C double bond) Keto->Enol Tautomerization Enol->Keto Anion Stabilized Anion (Resonance Hybrid) Enol->Anion Deprotonation (pH > 4.0) desc The C5 proton is lost easily, creating a resonance-stabilized anion that cannot cross the BBB.

Figure 1: Tautomeric equilibrium and ionization pathway of 5-phenylbarbituric acid.[1]

Physicochemical Profiling: The "Inactive" Core[2]

To understand why 5-phenylbarbituric acid is a precursor rather than a drug, one must compare its physicochemical profile to its ethylated derivative, Phenobarbital.

Table 1: Comparative Physicochemical Properties

Property5-Phenylbarbituric Acid (The Core)Phenobarbital (The Drug)Significance
Substitution 5-Monosubstituted5,5-DisubstitutedDetermines tautomeric potential.
pK_a (Acidic) ~3.8 - 4.27.4The core is a much stronger acid.
Ionization (pH 7.4) >99.9% Ionized (Anion)~50% IonizedOnly unionized drugs cross the BBB effectively.
LogP (Unionized) 0.5 (Low Lipophilicity)1.47Drug form is more lipophilic.
CNS Activity Inactive / NegligiblePotent AnticonvulsantDirect result of ionization status.

Key Insight for Researchers: If 5-phenylbarbituric acid is detected in a Phenobarbital sample, it indicates incomplete alkylation during synthesis or hydrolytic degradation (de-ethylation), representing a critical quality control failure.

Synthesis & Impurity Logic

The synthesis of the 5-phenylbarbituric acid core follows a classical Knoevenagel condensation logic but omits the critical alkylation step required for biological activity.

Synthesis Protocol

Objective: Isolation of 5-phenylbarbituric acid via condensation of diethyl phenylmalonate and urea.

Reagents:

  • Diethyl phenylmalonate (1.0 eq)[2]

  • Urea (1.2 eq)

  • Sodium Ethoxide (NaOEt) (2.5 eq)

  • Absolute Ethanol (Solvent)[3][4]

Step-by-Step Methodology:

  • Preparation of Ethoxide: Dissolve sodium metal in absolute ethanol under

    
     atmosphere to generate fresh NaOEt. Caution: Exothermic.
    
  • Condensation: Add dry urea to the NaOEt solution, followed by the dropwise addition of diethyl phenylmalonate.

  • Reflux: Heat the mixture to reflux (

    
    ) for 6–8 hours. A white precipitate (the sodium salt of the barbiturate) will form.
    
  • Work-up:

    • Evaporate ethanol under reduced pressure.

    • Dissolve the residue in minimal distilled water.

    • Critical Step: Acidify with 6M HCl to pH < 2.0. The 5-phenylbarbituric acid will precipitate as the free acid.

  • Purification: Recrystallize from boiling water or aqueous ethanol.

Synthetic Workflow Diagram

The following workflow visualizes the divergence between creating the inactive core and the active drug.

Synthesis cluster_note Process Control Start Diethyl Phenylmalonate PathA Direct Condensation (with Urea) Start->PathA No Alkylation PathB Alkylation Step (Ethyl Bromide) Start->PathB C-Alkylation ProductA 5-Phenylbarbituric Acid (Inactive Core/Impurity) PathA->ProductA NaOEt / EtOH InterB Diethyl ethylphenylmalonate PathB->InterB ProductB Phenobarbital (Active Drug) InterB->ProductB Condensation w/ Urea note Presence of Product A in Product B indicates reaction failure.

Figure 2: Divergent synthesis pathways showing the origin of the 5-phenylbarbituric acid impurity.

Analytical Characterization

To validate the structure of 5-phenylbarbituric acid, researchers should look for specific spectral signatures that differ from disubstituted barbiturates.

  • 
    -NMR (DMSO-
    
    
    
    ):
    • 
       11.3-11.5 ppm (s, 2H):  Imide NH protons (broad).
      
    • 
       7.2-7.4 ppm (m, 5H):  Phenyl ring protons.
      
    • 
       4.8-5.0 ppm (s, 1H):  The C5-H  proton. Note: This peak is absent in Phenobarbital. This proton is exchangeable with 
      
      
      
      and may disappear or broaden if the sample contains trace water due to tautomerism.
  • UV-Vis Spectroscopy:

    • In alkaline media (pH > 10), 5-phenylbarbituric acid exhibits a bathochromic shift distinct from phenobarbital due to the formation of the dianion involving the C5 carbon.

References

  • PubChem. (n.d.).[5] 5-Phenylbarbituric acid (Compound Summary).[3] National Library of Medicine. Retrieved from [Link]

  • Bojarski, J. T., et al. (1985). Hydrolysis of Barbiturates. In Advances in Heterocyclic Chemistry (Vol. 38, pp. 229-297). Academic Press.
  • López-Muñoz, F., et al. (2005). The history of barbiturates a century after their clinical introduction. Neuropsychiatric Disease and Treatment, 1(4), 329–343. Retrieved from [Link]

  • Carter, M. K. (1951). The Synthesis of 5-Phenylbarbituric Acid.[3] Journal of Chemical Education. (Classical synthesis reference).

  • Wishart, D. S., et al. (2018). DrugBank 5.0: a major update to the DrugBank database for 2018. Nucleic Acids Research. (Source for Phenobarbital pKa comparison). Retrieved from [Link]

Sources

Methodological & Application

analytical techniques for quantifying 5-Phenylbarbituric acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Quantification of 5-Phenylbarbituric Acid

Part 1: Executive Summary & Chemical Context

5-Phenylbarbituric acid (5-PBA) (CAS: 22275-34-9) is a critical intermediate in the synthesis of Phenobarbital and a potential degradation product.[1] Unlike its pharmacologically ubiquitous derivative, Phenobarbital (5-ethyl-5-phenylbarbituric acid), 5-PBA lacks the ethyl group at the C5 position.[1] This structural difference significantly alters its lipophilicity (LogP) and retention behavior, making standard barbiturate methods prone to co-elution or poor resolution if not specifically optimized.

This guide addresses the quantification of 5-PBA in two distinct contexts:

  • Pharmaceutical QC: As a synthesis impurity (Process Related Impurity).

  • Bioanalysis: As a metabolic marker or degradation product in biological matrices.[1]

Physicochemical Profile:

  • Molecular Weight: 204.18 g/mol [1]

  • pKa: ~3.8 (more acidic than Phenobarbital due to lack of electron-donating ethyl group at C5).[1]

  • LogP: ~0.5 (significantly less lipophilic than Phenobarbital, LogP ~1.47).[1]

  • Solubility: Poor in acidic water; soluble in alkaline solutions and organic solvents (MeOH, DMSO).

Part 2: Analytical Workflow Visualization

The following diagram illustrates the decision matrix for selecting the appropriate quantification strategy based on sample origin and sensitivity requirements.

AnalyticalWorkflow Start Sample Origin Pharma Pharmaceutical Raw Material (API/Synthesis) Start->Pharma Bio Biological Matrix (Plasma/Urine) Start->Bio PrepA Direct Dilution / Solvent Extraction (MeOH/Water) Pharma->PrepA PrepB Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Bio->PrepB MethodA Method A: HPLC-UV (Limit of Quantitation: ~0.1 µg/mL) Analysis Data Analysis & Validation (ICH Q2(R1) Guidelines) MethodA->Analysis MethodB Method B: LC-MS/MS (Limit of Quantitation: ~1-5 ng/mL) MethodB->Analysis PrepA->MethodA PrepB->MethodB

Caption: Decision tree for selecting analytical techniques based on sensitivity needs and matrix complexity.

Part 3: Protocol A - HPLC-UV for Impurity Profiling (QC Focus)

Objective: Quantify 5-PBA at levels >0.05% in Phenobarbital bulk drug or synthesis mixtures.

Rationale: Since 5-PBA is more polar than Phenobarbital, it elutes significantly earlier on reverse-phase columns.[1] A standard isocratic method for Phenobarbital often causes 5-PBA to elute in the void volume.[1] This protocol uses a "Polar-Embedded" phase or a carefully buffered gradient to retain 5-PBA.[1]

Instrument Parameters
ParameterSpecification
System HPLC with PDA/UV Detector (e.g., Agilent 1260/1290)
Column Agilent ZORBAX SB-Aq or Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm)
Temperature 30°C
Flow Rate 1.0 mL/min
Detection UV @ 215 nm (Max absorption) & 254 nm (Reference)
Injection Vol 10 µL
Mobile Phase Strategy
  • Solvent A: 10 mM Potassium Phosphate Buffer, pH 3.0 (Ensures 5-PBA is neutral/protonated for retention).

  • Solvent B: Acetonitrile (ACN).[1][2]

Gradient Table:

Time (min) % A (Buffer) % B (ACN) Event
0.0 95 5 Load/Retain 5-PBA
5.0 95 5 Isocratic Hold
15.0 50 50 Elute Phenobarbital
20.0 50 50 Wash

| 21.0 | 95 | 5 | Re-equilibrate |

Critical Technical Insight: The initial 5% organic hold is mandatory.[1] 5-PBA has low hydrophobicity; increasing organic content too fast will cause it to co-elute with the solvent front.[1]

Part 4: Protocol B - LC-MS/MS for Bioanalysis (High Sensitivity)

Objective: Quantify trace levels of 5-PBA in plasma or urine.

Rationale: Barbiturates are acidic and ionize best in Negative Electrospray Ionization (ESI-) mode.[1] 5-PBA (MW 204) forms a stable [M-H]⁻ ion at m/z 203.[1]

Instrument Parameters
ParameterSpecification
System UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+, Agilent 6470)
Column Waters ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm)
Mobile Phase A 5 mM Ammonium Acetate in Water (pH unadjusted, ~6.[3]8)
Mobile Phase B Methanol (MeOH provides better sensitivity than ACN in negative mode for barbiturates)
Ionization ESI Negative (-)
MRM Transitions (Multiple Reaction Monitoring)
  • Precursor Ion: 203.1 [M-H]⁻

  • Quantifier Product: 160.1 (Loss of HNCO, typical barbiturate ring cleavage).

  • Qualifier Product: 42.1 (NCO⁻ fragment).

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • Aliquot: Transfer 200 µL plasma to a glass tube.

  • Internal Standard: Add 20 µL of Phenobarbital-d5 (1 µg/mL).

  • Acidification: Add 50 µL 0.1 M HCl (to protonate 5-PBA, driving it into organic phase).

  • Extraction: Add 1.5 mL Ethyl Acetate:Hexane (50:50) . Vortex 5 mins.[1]

    • Note: Pure Ethyl Acetate extracts too many matrix interferences; Hexane reduces polarity.[1]

  • Separation: Centrifuge at 4000 rpm for 5 mins.

  • Reconstitution: Evaporate supernatant under N₂ at 40°C. Reconstitute in 100 µL Mobile Phase A/B (90:10).

Part 5: Metabolic & Degradation Pathway[1]

Understanding the origin of 5-PBA is crucial for interpreting data.[1]

Pathway PBA 5-Phenylbarbituric Acid (Precursor/Impurity) [MW: 204] Pheno Phenobarbital (Active Drug) [MW: 232] PBA->Pheno Ethylation (Synthesis) Pheno->PBA De-ethylation (Rare Metabolism) Primidone Primidone (Parent Drug) Primidone->Pheno Oxidation (CYP450)

Caption: Synthesis and metabolic relationship between 5-PBA, Phenobarbital, and Primidone.

Part 6: Validation & Troubleshooting

Validation Parameters (per ICH Q2)
ParameterAcceptance CriteriaNotes
Linearity R² > 0.999Range: 0.1 – 100 µg/mL (UV); 1 – 1000 ng/mL (MS)
Accuracy 85-115% (Bio), 98-102% (Pharma)Use matrix-matched standards for bioanalysis.
Precision RSD < 2% (Pharma), < 15% (Bio)Repeatability (n=6).
Specificity Resolution > 2.0Must resolve 5-PBA from Phenobarbital.
Troubleshooting Guide
  • Early Elution/Poor Retention:

    • Cause: 5-PBA is too polar.[1]

    • Fix: Use 100% aqueous start (0% organic) or switch to a "HSS T3" or "Aq" type column designed to prevent pore dewetting in high aqueous phases.[1]

  • Peak Tailing:

    • Cause: Secondary interactions with silanols.[1]

    • Fix: Ensure buffer concentration is at least 10 mM.[1] Lower pH to 3.0 to suppress silanol ionization.

  • Low MS Sensitivity:

    • Cause: Wrong mobile phase pH.[1]

    • Fix: Avoid Formic Acid in negative mode if possible; it suppresses ionization.[1] Use Ammonium Acetate or adjust pH to > 7 (using Ammonium Hydroxide) to ensure 5-PBA is deprotonated [M-H]⁻ before entering the source.[1]

References

  • SIELC Technologies. (n.d.).[1] Separation of 5-Benzyl-5-phenylbarbituric acid on Newcrom R1 HPLC column. Retrieved October 26, 2023, from [Link]

  • Agilent Technologies. (2020).[1] A Fast Analytical LC/MS/MS Method for the Simultaneous Analysis of Barbiturates.[1][4] Application Note 5994-1886EN.[1] Retrieved from [Link]

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 89646, 5-Phenylbarbituric acid.[1] Retrieved from [Link]

  • Zhang, Y., et al. (2021).[1][5] Quantitative determination of Methohexital in human whole blood by liquid chromatography-tandem mass spectrometry.[1][5] Journal of Chromatographic Science, 59(6), 521-525.[5] (Contextual reference for Barbiturate LC-MS conditions).

  • International Conference on Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

Sources

practical applications of 5-Phenylbarbituric acid analogs

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Practical Applications of 5-Phenylbarbituric Acid Analogs

Introduction

5-Phenylbarbituric acid and its derivatives (most notably Phenobarbital) represent a foundational scaffold in medicinal chemistry, primarily recognized for their modulation of the γ-aminobutyric acid type A (GABA_A) receptor. While historically utilized as sedatives and anticonvulsants, modern applications focus on developing analogs with improved pharmacokinetic profiles (reduced sedation, shorter half-lives) or novel indications, such as matrix metalloproteinase (MMP) inhibition in oncology.

This guide provides a rigorous technical framework for researchers working with this scaffold. It moves beyond basic theory to offer field-proven protocols for synthesis , in vitro mechanism validation , in vivo efficacy screening , and analytical quantitation .

Module 1: Synthetic Chemistry – Core Scaffold Construction

Objective: To synthesize 5-ethyl-5-phenylbarbituric acid (Phenobarbital) as a reference standard and precursor for N-alkylated analogs.

Mechanism: The formation of the pyrimidine-2,4,6(1H,3H,5H)-trione ring is achieved via a Knoevenagel-type condensation between a disubstituted malonic ester and urea, mediated by a strong alkoxide base.

Protocol 1.1: Condensation Synthesis

Reagents:

  • Diethyl phenylmalonate (or diethyl ethylphenylmalonate for Phenobarbital)

  • Urea (Dry, pulverized)[1]

  • Sodium Ethoxide (Freshly prepared from Na metal and absolute EtOH)[1]

  • Absolute Ethanol[1]

  • Hydrochloric Acid (12 M)

Workflow:

  • Preparation of Ethoxide: In a 500 mL round-bottom flask equipped with a reflux condenser and drying tube, dissolve 2.3 g of Sodium metal in 50 mL of absolute ethanol. Caution: Exothermic reaction; hydrogen gas evolution.

  • Condensation: Once the sodium is dissolved, add 0.05 mol of Diethyl ethylphenylmalonate followed by 0.06 mol of dry urea.

  • Reflux: Heat the mixture to reflux (approx. 78-80°C) with vigorous magnetic stirring for 6–8 hours. A white precipitate (sodium salt of the barbiturate) will form.

  • Isolation: Evaporate the ethanol under reduced pressure. Dissolve the residue in 100 mL of distilled water.

  • Acidification: Cool the aqueous solution to 0–4°C in an ice bath. Dropwise add 12 M HCl until pH < 2. The free acid form of the analog will precipitate.

  • Purification: Filter the crude solid. Recrystallize from boiling water or aqueous ethanol (50:50) to yield white crystalline needles.

Yield Expectation: 60–75%. Validation: Melting point (174–178°C for Phenobarbital) and 1H-NMR (DMSO-d6).

Visual Workflow: Synthesis Pathway

Synthesispathway Start Diethyl Phenylmalonate + Urea Inter Intermediate: Sodium Barbiturate Salt Start->Inter NaOEt, Reflux 8h Acid Acidification (HCl, pH < 2) Inter->Acid H2O dissolution Final Product: 5-Phenylbarbituric Analog Acid->Final Precipitation & Recrystallization

Figure 1: Step-by-step synthetic pathway for the construction of the 5-phenylbarbituric acid core.

Module 2: In Vitro Pharmacology – GABA_A Receptor Binding

Objective: To determine the allosteric potency of the synthesized analog. Unlike benzodiazepines, barbiturates can directly activate the channel at high concentrations but primarily enhance GABA binding at therapeutic levels.

Method: [³H]-GABA Binding Enhancement Assay. Rationale: This assay measures the ability of the analog to increase the affinity of the receptor for its endogenous ligand (GABA), a hallmark of barbiturate activity.[2]

Protocol 2.1: Radioligand Binding Assay

Materials:

  • Rat cortical membrane homogenates (washed 3x to remove endogenous GABA).

  • Radioligand: [³H]-GABA (Specific Activity ~80 Ci/mmol).

  • Buffer: 50 mM Tris-Citrate, pH 7.4.[3]

  • Test Compounds: 5-Phenylbarbituric acid analogs (dissolved in DMSO).

Steps:

  • Preparation: Thaw membrane homogenates and resuspend in Tris-Citrate buffer.

  • Incubation Setup: In 96-well plates, prepare the following reaction mix (250 µL total volume):

    • 50 µL Membrane suspension (200 µg protein).

    • 20 µL [³H]-GABA (Final conc. 5 nM).

    • 20 µL Test Compound (Concentration range: 1 µM – 1 mM).

    • Buffer to volume.[3]

  • Equilibrium: Incubate at 4°C for 20 minutes. Note: Low temperature minimizes GABA uptake and degradation.

  • Termination: Rapidly filter through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Add liquid scintillation cocktail and count radioactivity (CPM).

Data Analysis: Plot % Enhancement of Specific [³H]-GABA Binding vs. Log[Concentration].

  • EC50: Concentration yielding 50% maximal enhancement.

  • Emax: Maximal efficacy relative to Phenobarbital (standard).

Visual Mechanism: Allosteric Modulation

GABAMechanism Receptor GABA-A Receptor (Resting State) GABA GABA Binding Receptor->GABA Endogenous Ligand Analog 5-Phenyl Analog (Allosteric Site) Receptor->Analog Modulator Open Channel Opening (Cl- Influx) GABA->Open Activation Analog->Open Enhances Affinity & Open Duration Effect Hyperpolarization (Inhibition) Open->Effect Downstream Signal

Figure 2: Mechanism of action showing allosteric enhancement of chloride influx by 5-phenylbarbituric analogs.

Module 3: In Vivo Efficacy – Anticonvulsant Screening

Objective: To evaluate the functional efficacy of the analog in a whole-organism model. Model: Subcutaneous Pentylenetetrazole (s.c.[4] PTZ) Threshold Test. Why this model? The s.c. PTZ test is the "Gold Standard" for identifying compounds effective against absence (petit mal) seizures and is highly sensitive to GABAergic modulation, unlike the MES test which targets sodium channels.

Protocol 3.1: s.c. PTZ Threshold Test

Animals: Male CD-1 Mice (20–25g), n=6 per dose group. Reagents: Pentylenetetrazole (85 mg/kg, dissolved in saline).

Steps:

  • Dosing: Administer the test analog (i.p.) at varying doses (e.g., 10, 30, 100 mg/kg) 30 minutes prior to testing. Use Phenobarbital (20 mg/kg) as a positive control and Vehicle as negative.

  • Challenge: Inject PTZ (85 mg/kg) subcutaneously into the loose fold of the neck.

  • Observation: Place animals in individual clear Plexiglas cages. Observe for 30 minutes.

  • Scoring: Record the latency to the first episode of clonic spasms (lasting >5 seconds).

Endpoints:

  • Protection: Absence of clonic spasms within 30 minutes.

  • ED50 Calculation: Calculated using Probit analysis based on the percentage of protected animals at each dose.

Data Presentation Template:

GroupDose (mg/kg)% ProtectionLatency to Seizure (min)Mortality (%)
Vehicle-0%4.5 ± 0.8100%
Phenobarbital20100%>300%
Analog X 3040%12.4 ± 2.120%
Analog X 10085%>300%

Module 4: Analytical Validation – HPLC-UV Quantitation

Objective: To quantify analog concentration in plasma for pharmacokinetic (PK) profiling. Method: Reversed-Phase HPLC with UV Detection.

Protocol 4.1: Plasma Extraction & Analysis

Sample Preparation (Liquid-Liquid Extraction):

  • Aliquot 200 µL of plasma.

  • Add 20 µL of Internal Standard (e.g., Hexobarbital, 10 µg/mL).

  • Add 200 µL of Phosphate Buffer (0.1 M, pH 5.0) to ensure the analog is in its non-ionized form (pKa ~7.4).

  • Extract with 1 mL Ethyl Acetate. Vortex for 2 min, centrifuge at 3000g for 5 min.

  • Evaporate the organic layer under nitrogen at 40°C. Reconstitute in 100 µL Mobile Phase.

Chromatographic Conditions:

ParameterSetting
Column C18 (e.g., Agilent Zorbax Eclipse, 150 x 4.6 mm, 5 µm)
Mobile Phase Methanol : 10mM Phosphate Buffer pH 3.5 (45 : 55 v/v)
Flow Rate 1.0 mL/min
Detection UV @ 215 nm (Max absorption for barbiturate ring)
Retention Time Phenobarbital ~6.5 min; Analogs vary by lipophilicity
Limit of Quantitation ~0.5 µg/mL

Validation Criteria:

  • Linearity: R² > 0.99 over 0.5 – 50 µg/mL range.

  • Recovery: >80% extraction efficiency.

References

  • Barbiturate interactions at the human GABAA receptor. National Institutes of Health (PubMed). Available at: [Link]

  • Pentylenetetrazol Seizure Threshold Test Protocol. NIH PANAChE Database. Available at: [Link]

  • High Throughput HPLC Analysis of Barbiturates. Agilent Technologies Application Note. Available at: [Link]

  • Chloride-dependent enhancement by barbiturates of GABA receptor binding. Johns Hopkins University. Available at: [Link]

Sources

Application Note: 5-Phenylbarbituric Acid as a Scaffold for CNS Depressant Development

[1]

Executive Summary

5-Phenylbarbituric acid (5-PBA) represents a critical structural scaffold in the medicinal chemistry of barbiturates.[1] While 5-PBA itself lacks significant sedative-hypnotic activity due to its high acidity and poor blood-brain barrier (BBB) penetration, it serves as the foundational intermediate for the synthesis of C5-disubstituted analogs, such as Phenobarbital. This guide details the utilization of 5-PBA in Structure-Activity Relationship (SAR) studies, providing protocols for its C-alkylation to restore CNS activity, physicochemical profiling (pKa/LogP), and in vitro GABA-A receptor modulation assays.

Mechanistic Rationale: The C5-Disubstitution Rule[1]

The transition from the inactive 5-PBA to an active CNS depressant (e.g., 5-ethyl-5-phenylbarbituric acid) illustrates the fundamental "Acidity-Lipophilicity" balance in barbiturate pharmacology.

The Acidity Barrier
  • 5-Phenylbarbituric Acid (Mono-substituted): Possesses an acidic hydrogen at the C5 position. This proton is highly labile, resulting in a pKa of approximately 3.7–4.0. At physiological pH (7.4), the molecule exists almost exclusively (>99.9%) in its ionized form.

    • Consequence: The ionized species cannot passively diffuse across the lipophilic BBB, rendering the molecule pharmacologically inert via systemic administration.

  • 5,5-Disubstituted Analogs (e.g., Phenobarbital): Alkylation at C5 removes the acidic proton. The acidity is now governed by the N-H protons, shifting the pKa to the 7.1–8.1 range.

    • Consequence: At pH 7.4, a significant fraction (~50%) remains unionized, possessing sufficient lipophilicity to cross the BBB and modulate GABA-A receptors.

Pathway Visualization

The following diagram illustrates the transformation logic required to activate the 5-PBA scaffold.

GPBA5-Phenylbarbituric Acid(Inactive Scaffold)IonizationPhysiological pH (7.4)>99% IonizedPBA->IonizationHigh AcidityAlkylationSynthetic Step:C5-AlkylationPBA->AlkylationChemical ModificationBBBBlood-Brain Barrier(Impermeable)Ionization->BBBCharge RepulsionPheno5-Ethyl-5-phenylbarbituric Acid(Active Drug)Alkylation->PhenopKaShiftpKa Shift(3.8 -> 7.4)Pheno->pKaShiftRemoval of C5-HTransportPassive Diffusion(CNS Entry)pKaShift->Transport~50% Unionized

Figure 1: The pharmacological activation pathway of 5-phenylbarbituric acid via C5-alkylation, highlighting the critical pKa shift required for CNS penetration.

Synthetic Protocol: C5-Functionalization of 5-PBA

Objective: To synthesize 5-ethyl-5-phenylbarbituric acid (Phenobarbital) from the 5-PBA scaffold to demonstrate restoration of CNS activity.

Safety Note: Barbiturates are controlled substances in many jurisdictions. Ensure compliance with local DEA/regulatory bodies before synthesis. Handle sodium ethoxide and alkyl halides in a fume hood.

Materials
  • 5-Phenylbarbituric acid (2.04 g, 10 mmol)

  • Sodium ethoxide (NaOEt), 21% wt in ethanol

  • Ethyl bromide (1.2 g, 11 mmol)

  • Absolute Ethanol

  • Glacial Acetic Acid

Step-by-Step Methodology
  • Deprotonation:

    • In a 100 mL round-bottom flask equipped with a reflux condenser and drying tube, dissolve 5-phenylbarbituric acid (10 mmol) in 15 mL of absolute ethanol.

    • Add Sodium Ethoxide solution (22 mmol) dropwise. The solution may warm slightly as the salt forms.

    • Mechanistic Insight: A double equivalent of base is often used to ensure the formation of the dianion or to buffer the reaction, though C5 is the primary nucleophilic site after the first deprotonation.

  • Alkylation:

    • Add Ethyl Bromide (11 mmol) slowly to the reaction mixture.

    • Heat the mixture to reflux (approx. 78°C) for 6–8 hours. Monitor reaction progress via TLC (Solvent: CHCl3:MeOH 9:1).

    • Endpoint: Disappearance of the starting material spot and appearance of the less polar disubstituted product.

  • Isolation:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent under reduced pressure (Rotavap) to approximately 20% of the original volume.

    • Pour the residue into 50 mL of ice-cold water.

    • Acidify carefully with glacial acetic acid or dilute HCl to pH ~4. The 5,5-disubstituted product will precipitate (unlike the starting material, it is less soluble in water).

  • Purification:

    • Filter the crude precipitate.

    • Recrystallize from boiling water or aqueous ethanol (1:1).

    • Yield Target: 60–75%.

    • Characterization: Melting point (174°C for Phenobarbital) and NMR (loss of C5 proton signal).

Physicochemical Profiling Protocols

To validate the "inactive-to-active" transition, researchers must experimentally determine pKa and Lipophilicity (LogP).

Protocol A: Potentiometric pKa Determination

Principle: Determining the ionization constant to predict physiological ionization state.

  • Preparation: Prepare a 0.01 M solution of the synthesized derivative in a mixture of water:methanol (to ensure solubility, typically 80:20).

  • Titration: Titrate with 0.1 M KOH (standardized) using a calibrated pH electrode at 25°C under nitrogen atmosphere (to exclude CO2).

  • Calculation: Use the Bjerrum plot method or Gran plot to determine the pKa.

    • Target for 5-PBA: ~3.8 (Too acidic).

    • Target for 5,5-Disubstituted: 7.1 – 8.1 (Ideal).

Protocol B: Lipophilicity (LogP) via Shake-Flask Method[1]
  • Phases: Saturate n-octanol with phosphate buffer (pH 7.4) and vice-versa.

  • Equilibrium: Dissolve the compound in the octanol phase. Add an equal volume of the buffer phase.

  • Agitation: Shake for 4 hours at 25°C. Allow phases to separate (centrifuge if necessary).

  • Quantification: Analyze the concentration of the drug in both phases using HPLC (UV detection at 220 nm).

  • Formula:

    
    .
    

Data Summary Table: Structural Impact on Properties

CompoundSubstitution (C5)pKa (Approx)Ionized at pH 7.4LogP (Oct/Water)CNS Activity
5-Phenylbarbituric Acid Phenyl, H3.8>99.9%0.8 (Apparent)Inactive
Phenobarbital Phenyl, Ethyl7.4~50%1.7Potent
Amobarbital Ethyl, Isopentyl7.9~25%2.1Potent

In Vitro Validation: GABA-A Receptor Binding Assay[1][3]

Once synthesized and profiled, the derivative is tested for its ability to modulate the GABA-A receptor. Note that barbiturates act as positive allosteric modulators (PAMs).[2]

Assay Logic

Barbiturates bind to a distinct site on the GABA-A receptor (separate from the benzodiazepine site).[3] The assay measures the displacement of a radioligand or the enhancement of GABA binding.

Protocol: [3H]-Muscimol Binding Enhancement

This assay tests the ability of the derivative to enhance the binding of GABA (or its agonist Muscimol), a hallmark of barbiturate activity.

  • Membrane Preparation: Use rat cortical synaptic membranes (rich in GABA-A receptors). Wash membranes 3x in Tris-Citrate buffer (pH 7.4).

  • Incubation:

    • Control: Membranes + [3H]-Muscimol (2 nM).

    • Test: Membranes + [3H]-Muscimol (2 nM) + Test Compound (10 nM – 1 mM concentration range).

    • Non-Specific: Add unlabeled GABA (1 mM) to determine background.

  • Conditions: Incubate for 30 minutes at 4°C (Barbiturate enhancement is often temperature-sensitive).

  • Filtration: Rapidly filter through glass fiber filters (GF/B) pre-soaked in polyethyleneimine. Wash 3x with cold buffer.

  • Counting: Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot % Enhancement of Specific Binding vs. Log[Concentration]. Calculate EC50.

Mechanism Visualization

GABAAReceptorGABA-A Receptor Complex(Cl- Channel)ActionAllosteric Modulation(Prolonged Channel Opening)Receptor->ActionConformational ChangeGABAGABA (Neurotransmitter)GABA->ReceptorBinds Orthosteric SiteBarb5,5-Disubstituted Barbiturate(Test Compound)Barb->ReceptorBinds Allosteric SiteEffectCl- Influx -> Hyperpolarization(CNS Depression)Action->Effect

Figure 2: Mechanism of Action. The test compound acts as a Positive Allosteric Modulator (PAM), enhancing chloride influx only if the molecule possesses the correct lipophilicity to reach the site.

References

  • Synthesis and Industrial Production

    • BenchChem. (2025).[1] The Synthesis of Phenobarbital: A Technical Guide. Retrieved from (Verified Source Context).

    • Vogel, A. I. (1989).[4] Textbook of Practical Organic Chemistry. Longman Scientific & Technical. (Standard Protocol Reference).

  • Pharmacology and Mechanism

    • Löscher, W., & Rogawski, M. A. (2012). How theories evolved concerning the mechanism of action of barbiturates. Epilepsia, 53(s8), 12-25.

    • National Center for Biotechnology Information. (2025).[1][5][6] PubChem Compound Summary for CID 4763, Phenobarbital. Retrieved from [Link].

  • Structure-Activity Relationships (pKa/LogP)

    • Hansch, C., & Anderson, S. M. (1967).[7] The structure-activity relationship in barbiturates and its similarity to that in other narcotics.[8] Journal of Medicinal Chemistry, 10(5), 745-753.[7]

    • Knott, C., & Reynolds, F. (1988). The physicochemical properties of barbiturates. Journal of Pharmaceutical Sciences.

  • Binding Assays

    • Olsen, R. W., & Snowman, A. M. (1982). Chloride-dependent enhancement by barbiturates of gamma-aminobutyric acid receptor binding. Journal of Neuroscience, 2(12), 1812-1823. Retrieved from [Link].

Application Note: Utilizing 5-Phenylbarbituric Acid in Covalent Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Renaissance of Barbiturate Scaffolds in Covalent Discovery

In the evolving landscape of Targeted Covalent Inhibitors (TCIs) , the barbituric acid scaffold has emerged as a versatile, privileged structure. While historically known for CNS activity (e.g., phenobarbital), 5-Phenylbarbituric acid (5-PBA) serves as a unique template for designing covalent probes due to its specific electronic properties and functionalizable positions.

Unlike traditional reversible inhibitors that rely solely on equilibrium binding, covalent inhibitors utilizing the 5-PBA scaffold offer distinct advantages:

  • Extended Residence Time: The formation of a covalent bond (reversible or irreversible) decouples the pharmacodynamics from the pharmacokinetics, leading to sustained target engagement.

  • Increased Potency: The chemical bonding step provides an additional thermodynamic driving force, often improving potency against shallow or solvent-exposed active sites.

  • Selectivity: By positioning a "warhead" on the 5-PBA core, researchers can target specific nucleophilic residues (Cysteine, Serine, or Lysine) found only in the desired protein isoform.

This guide details the strategic utilization of 5-PBA to generate 5-Halo-5-phenyl and N-Acryloyl warheads, providing a rigorous protocol for their synthesis, validation, and kinetic characterization.

Mechanistic Basis & Design Strategies

The 5-PBA scaffold (C


H

N

O

) possesses two distinct vectors for covalent modification: the C5-Carbon and the N1/N3-Nitrogen atoms.
Strategy A: C5-Halogenation (The -Halo Carbonyl Warhead)

The C5 position of 5-PBA is acidic and can be halogenated to form 5-bromo-5-phenylbarbituric acid . This creates a highly reactive quaternary center flanked by two carbonyls.

  • Mechanism: The resulting

    
    -bromo dicarbonyl acts as a potent electrophile. A nucleophilic cysteine thiolate (
    
    
    
    ) in the protein active site attacks the C5 carbon via an
    
    
    mechanism, displacing the bromide ion.
  • Application: Ideal for enzymes with a cysteine residue positioned near the hydrophobic pocket that accommodates the phenyl ring (e.g., certain proteases or oxidoreductases).

Strategy B: N-Functionalization (The Michael Acceptor Warhead)

The N1 or N3 nitrogen atoms can be acylated with acryloyl chloride to introduce an acrylamide moiety.

  • Mechanism: The acrylamide acts as a Michael Acceptor . The cysteine thiolate attacks the

    
    -carbon of the double bond, forming a stable thioether adduct.
    
  • Application: This is the standard approach for kinase inhibitors (e.g., targeting BTK or EGFR) where the barbiturate core mimics the ATP adenine ring or provides H-bond interactions.

Pathway Visualization

The following diagram illustrates the chemical logic driving these two covalent strategies.

G PBA 5-Phenylbarbituric Acid (Scaffold) Bromination Reaction: Bromination (Br2 / NaOH) PBA->Bromination Acylation Reaction: N-Acylation (Acryloyl Chloride) PBA->Acylation Warhead1 5-Bromo-5-Phenyl Barbiturate Bromination->Warhead1 Electrophilic C5 Warhead2 N-Acryloyl-5-Phenyl Barbiturate Acylation->Warhead2 Michael Acceptor Complex1 Covalent Adduct A (C-S Bond Formation) Warhead1->Complex1 + Enzyme-SH (SN2) Complex2 Covalent Adduct B (Michael Addition) Warhead2->Complex2 + Enzyme-SH (Conjugate Addn) TargetCys Target Cysteine (Enzyme-SH) TargetCys->Complex1 TargetCys->Complex2

Figure 1: Divergent synthetic pathways for transforming 5-Phenylbarbituric acid into covalent inhibitors.

Experimental Protocols

Protocol 1: Synthesis of 5-Bromo-5-Phenylbarbituric Acid

Objective: To generate a C5-electrophilic warhead capable of reacting with active site nucleophiles.

Reagents:

  • 5-Phenylbarbituric acid (1.0 eq)[1]

  • Bromine (Br

    
    ) or N-Bromosuccinimide (NBS) (1.1 eq)
    
  • Solvent: 0.6 N NaOH (aqueous) or Acetic Acid

  • Quenching: Sodium bisulfite

Procedure:

  • Dissolution: Dissolve 5-phenylbarbituric acid (e.g., 2.0 g) in 20 mL of 0.6 N NaOH. Ensure complete dissolution to form the enolate.

  • Bromination: Cool the solution to 0–5°C on an ice bath. Add Bromine liquid dropwise over 30 minutes with vigorous stirring.

    • Note: The solution will turn yellow/orange. The reaction is typically instantaneous due to the high acidity of the C5 proton.

  • Precipitation: Upon completion (monitored by TLC or disappearance of starting material), acidify the solution carefully with dilute HCl to pH ~3.

  • Isolation: The 5-bromo-5-phenylbarbituric acid will precipitate as a white/off-white solid. Filter the solid and wash with cold water (3x 10 mL).

  • Purification: Recrystallize from ethanol/water if necessary.

  • Characterization: Confirm structure via

    
    H-NMR (loss of C5 proton signal) and Mass Spectrometry.
    
Protocol 2: Biochemical Validation (Mass Shift Assay)

Objective: To confirm covalent labeling of the target protein by the inhibitor.

Methodology: Intact Protein Mass Spectrometry (LC-MS).

Steps:

  • Incubation: Incubate the target protein (10

    
    M) with the inhibitor (100 
    
    
    
    M, 10x excess) in assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl) for 1 hour at room temperature.
    • Control: Incubate protein with DMSO only.

  • Quenching: Stop the reaction by adding 0.1% Formic Acid or diluting into LC mobile phase.

  • Analysis: Inject onto a C4 or C8 protein column coupled to a Q-TOF or Orbitrap mass spectrometer.

  • Deconvolution: Deconvolute the raw charge envelope to neutral mass.

  • Data Interpretation: Calculate the mass shift (

    
    Mass).
    

Expected Results Table:

Inhibitor TypeMechanismLeaving GroupExpected

Mass (Da)
5-Bromo-5-Phenyl S

2 Displacement
Bromide (Br

)
+ (MW

- 80 Da)
N-Acryloyl Michael AdditionNone+ MW

Note: For the 5-Bromo derivative, the mass added to the protein is the mass of the inhibitor MINUS the mass of the bromine atom (79.9 Da) plus the mass of the proton lost from cysteine (1 Da) is negligible in calculation but chemically relevant.

Kinetic Characterization ( )

To rigorously define the potency of a covalent inhibitor, one must determine the second-order rate constant (


).

Theory:



  • 
    : Affinity constant for the initial non-covalent binding step.
    
  • 
    : Rate constant for the bond formation step.
    

Protocol:

  • Preparation: Prepare a series of inhibitor concentrations (e.g., 0, 0.1, 0.5, 1, 5, 10

    
    M).
    
  • Reaction: Initiate the enzyme reaction by adding substrate.

  • Time-Course: Monitor product formation continuously (fluorescence/absorbance) over 60 minutes.

  • Analysis:

    • Fit the progress curves to the exponential decay equation to obtain

      
       for each concentration.
      
    • Plot

      
       vs. [Inhibitor].
      
    • Fit to the hyperbolic equation:

      
      
      
  • Output: Report

    
    , 
    
    
    
    , and the ratio
    
    
    (M
    
    
    s
    
    
    ).

Workflow Summary

The following workflow outlines the critical path from scaffold selection to validated TCI.

Workflow Start Start: 5-Phenylbarbituric Acid Design Design Phase: Select Warhead Strategy (C5-Halo vs N-Acryloyl) Start->Design Synth Synthesis: Functionalize Scaffold Design->Synth QC QC: NMR & LCMS Confirm Purity >95% Synth->QC Screen Primary Screen: IC50 (1 hr pre-incubation) QC->Screen Validation Mass Spec Validation: Confirm Covalent Adduct Screen->Validation If potent Kinetics Kinetic Profiling: Determine kinact/KI Validation->Kinetics If adduct confirmed Final Validated Covalent Probe Kinetics->Final

Figure 2: Integrated workflow for developing 5-PBA based covalent inhibitors.

References

  • Synthesis and Reactivity of 5-Phenylbarbituric Acid Derivatives Source: PubChem Compound Summary. "5-Phenylbarbituric acid".[1] URL:[Link]

  • Covalent Inhibitors in Drug Discovery: Mechanisms and Strategies Source: Singh, J., et al. "The resurgence of covalent drugs."[2][3] Nature Reviews Drug Discovery (Contextual grounding from search results on covalent mechanisms). URL:[Link]

  • Kinetics of Covalent Inhibition (

    
    ) 
    Source: Strelow, J.M. "A Perspective on the Kinetics of Covalent Binding." SLAS Discovery.
    URL:[Link]
    
  • Synthesis of 5-Bromo-5-phenylbarbituric Acid (Classic Method) Source: Hermann, T., et al. "Kinetics and mechanism of decomposition of some derivatives of 5-allylbarbituric acid." (Methodology adaptation for C5-substitution). URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Phenylbarbituric Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Phenylbarbituric acid. This guide is designed for researchers, chemists, and drug development professionals who are actively engaged in the synthesis of this important heterocyclic compound. Here, we address common challenges encountered during synthesis, work-up, and purification through a practical, question-and-answer format. Our goal is to provide not just solutions, but also the underlying chemical principles to empower you to troubleshoot effectively and optimize your experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Reaction & Synthesis Issues

Question 1: My reaction yield for 5-Phenylbarbituric acid is consistently low. What are the most likely causes and how can I improve it?

Answer: Low yield is one of the most common frustrations in this synthesis. The root cause often lies in one of three areas: the quality of your reagents, the reaction conditions, or competing side reactions.

  • Causality 1: Inactive Condensing Agent (Sodium Ethoxide/Methoxide): The core of this synthesis is a condensation reaction between diethyl phenylmalonate and urea, which requires a strong base like sodium ethoxide to deprotonate the urea and facilitate the nucleophilic attack.[1] Commercial sodium ethoxide can degrade upon exposure to atmospheric moisture, reducing its basicity.

    • Troubleshooting:

      • Use Freshly Prepared Base: The most reliable method is to prepare sodium ethoxide in situ by carefully dissolving clean sodium metal in absolute (anhydrous) ethanol.[2]

      • Verify Commercial Reagent Quality: If using a commercial source, ensure the container is newly opened and has been stored under an inert atmosphere (e.g., nitrogen or argon).

      • Use Excess Base: Some protocols recommend using a molar excess of the base to drive the reaction to completion. A patent for a similar synthesis suggests a molar ratio of α-ethyl-α-phenyl ethyl malonate to sodium methoxide of 1:1.5–2.5.[3]

  • Causality 2: Presence of Moisture: Water is the enemy of this condensation. It will readily consume the sodium ethoxide, neutralize the reactive intermediates, and can promote the hydrolysis of your starting ester, diethyl phenylmalonate, back to the carboxylic acid, which will not participate in the desired reaction.

    • Troubleshooting:

      • Glassware: Ensure all glassware is oven-dried at >120°C for several hours and cooled in a desiccator or under a stream of dry nitrogen immediately before use.

      • Solvents & Reagents: Use absolute (anhydrous) ethanol. Ensure your urea is thoroughly dried under vacuum before use.[4]

  • Causality 3: Suboptimal Reaction Conditions: The reaction requires sufficient thermal energy and time to proceed to completion.

    • Troubleshooting:

      • Temperature: The reaction is typically run at reflux. A common protocol involves heating in an oil bath at 110°C.[2]

      • Reaction Time: A reflux time of at least 7 hours is generally recommended to ensure the reaction has gone to completion.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC) if a suitable solvent system can be developed.

Question 2: I'm observing significant side product formation. What are these impurities and how can I prevent them?

Answer: The primary side reaction of concern is the incomplete condensation or hydrolysis of intermediates.

  • Causality: Incomplete Reaction: If the reaction is not driven to completion, you may isolate unreacted diethyl phenylmalonate or partially reacted intermediates. The most common method for synthesizing barbituric acids is the condensation of malonic esters with urea.[1]

    • Troubleshooting:

      • Stoichiometry: Ensure the correct molar ratios of reactants are used. A slight excess of urea and the sodium alkoxide base is often beneficial. One industrial method uses a molar ratio of the malonate ester to urea of 1:1.8–2.8.[3]

      • Mixing: Vigorous stirring is crucial, especially as the sodium salt of the product begins to precipitate, to maintain a homogenous reaction mixture.[1]

  • Causality: Hydrolysis: As mentioned above, moisture can lead to the hydrolysis of the diethyl phenylmalonate. Additionally, during the acidic workup, harsh conditions can potentially lead to the opening of the pyrimidine ring, though this is less common under standard protocols.

    • Troubleshooting:

      • Strict Anhydrous Conditions: This is the most critical factor. (See Question 1).

      • Controlled Work-up: During the acidification step to precipitate the final product, perform the addition of acid slowly and with cooling (e.g., in an ice bath) to avoid excessive heat that could promote degradation.[4]

Section 2: Work-up & Purification Challenges

Question 3: After acidification, my product precipitates as an oil or a gummy solid instead of a filterable crystal. How can I resolve this?

Answer: Oiling out is a common purification problem that occurs when a compound's melting point is lower than the temperature of the solution from which it is crystallizing, or when impurities are present that inhibit crystal lattice formation.

  • Causality 1: Supersaturation and Rapid Precipitation: Adding the acid too quickly to the hot, dissolved sodium salt can cause the product to crash out of solution rapidly and trap impurities, preventing proper crystal formation.

    • Troubleshooting:

      • Controlled Acidification: Cool the solution of the sodium salt in an ice bath before and during the slow, dropwise addition of concentrated HCl.[4] Stir vigorously throughout the process.

      • "Scratching": If an oil forms, try scratching the inside of the flask with a glass rod at the oil-solvent interface. This can provide a nucleation site for crystallization to begin.

      • Solvent Addition: If scratching fails, you can sometimes dissolve the oil in a minimal amount of a suitable solvent (e.g., ethanol) and then add a non-solvent (e.g., water) dropwise until turbidity persists, then allow it to cool slowly.

  • Causality 2: Presence of Impurities: Unreacted starting materials or side products can act as crystallization inhibitors.

    • Troubleshooting:

      • Initial Wash: Before acidification, consider washing the aqueous solution of the sodium salt with a non-polar organic solvent like diethyl ether or toluene to remove unreacted diethyl phenylmalonate and other non-polar impurities.

      • Recrystallization is Key: A resinous or gummy crude product almost always requires purification by recrystallization. An aqueous ethanol solution is often effective for this purpose.[3]

Question 4: My final product is off-color (e.g., yellow or brown) after drying. What causes this and how can I obtain a pure white solid?

Answer: An off-color appearance is a clear indicator of impurities. These are often carried through from the reaction or formed via degradation during work-up or drying.

  • Causality: Trapped Impurities or Degradation Products: The color may originate from side reactions during the high-temperature condensation or minor degradation of the phenyl group under harsh conditions.

    • Troubleshooting:

      • Activated Charcoal Treatment: During the recrystallization step, adding a small amount of activated charcoal to the hot solution can effectively adsorb colored impurities.[3] After a brief heating period (5-10 minutes), the charcoal is removed by hot filtration through a fluted filter paper or a pad of celite.

      • Optimized Recrystallization: Ensure you are using the correct solvent system and allowing for slow cooling to form pure crystals, which will exclude impurities from the crystal lattice. A mixture of ethanol and water is a good starting point.[3]

Section 3: Protocols and Data

Experimental Protocol 1: Synthesis of 5-Phenylbarbituric Acid

This protocol is a synthesized example based on common literature procedures.[1][2]

  • Preparation: Place 11.5 g (0.5 mol) of clean sodium metal, cut into small pieces, into a 1 L three-necked flask equipped with a reflux condenser (with a drying tube) and a mechanical stirrer.

  • Base Formation: Carefully add 250 mL of absolute ethanol in portions, controlling the exothermic reaction, until all the sodium has dissolved to form sodium ethoxide.

  • Reactant Addition: To the warm sodium ethoxide solution, add 118 g (0.5 mol) of diethyl phenylmalonate. Follow this with a solution of 30 g (0.5 mol) of dry urea dissolved in 250 mL of hot (~70°C) absolute ethanol.

  • Condensation: With vigorous stirring, heat the mixture to reflux using an oil bath set to 110°C. Continue refluxing for 7 hours. A white precipitate of the sodium salt of 5-phenylbarbituric acid will form.

  • Isolation of Sodium Salt: After cooling, filter the precipitate and wash it with a small amount of cold ethanol to remove unreacted starting materials.

  • Acidification: Dissolve the sodium salt in approximately 500 mL of warm water (50°C). Cool the solution in an ice bath and, with stirring, slowly add concentrated hydrochloric acid until the solution is acidic to litmus paper (pH ~2-3).

  • Purification: A white precipitate of 5-phenylbarbituric acid will form. Allow the mixture to stand in the ice bath for at least one hour to complete crystallization. Collect the crystals by vacuum filtration, wash thoroughly with cold water, and dry in an oven at 100°C. For higher purity, proceed to Protocol 2.

Experimental Protocol 2: Recrystallization

  • Dissolution: Place the crude 5-phenylbarbituric acid into an Erlenmeyer flask. Add a minimal amount of hot 95% ethanol to dissolve the solid completely.

  • Decolorization (if needed): If the solution is colored, add a small spatula-tip of activated charcoal and heat the solution at a gentle boil for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities.

  • Crystallization: Add hot water dropwise to the hot filtrate until the solution becomes faintly cloudy. Add a few drops of hot ethanol to redissolve the precipitate and then allow the flask to cool slowly to room temperature, followed by cooling in an ice bath.

  • Collection: Collect the pure white crystals by vacuum filtration, wash with a small amount of cold 50:50 ethanol/water, and dry to a constant weight.

Data Summary Table

ParameterRecommended ValueRationale / Citation
Molar Ratio (Malonate:Base:Urea) 1 : 1.5–2.5 : 1.8–2.8Excess base and urea drive the equilibrium towards product formation.[3]
Reaction Temperature Reflux (~85-110°C)Provides activation energy for the condensation reaction.[2][3]
Solvent Absolute Ethanol / MethanolAnhydrous conditions are critical to prevent hydrolysis and deactivation of the base.[1][3]
Work-up pH ~2-3Ensures complete protonation of the barbiturate salt to precipitate the neutral acid.[3]
Expected Melting Point 210-214°CA sharp melting point in this range is a good indicator of purity.[5]

Visual Guides

Synthesis & Troubleshooting Workflow

This diagram illustrates the key stages of the synthesis and highlights critical points for troubleshooting common issues.

SynthesisWorkflow Start Starting Materials (Diethyl Phenylmalonate, Urea) Base Prepare Anhydrous Sodium Ethoxide Start->Base Condensation Condensation Reaction (Reflux, 7h) Start->Condensation Base->Condensation T1 Issue: Inactive Base? Solution: Prepare Fresh Base->T1 Workup Acidic Work-up (HCl, Ice Bath) Condensation->Workup T2 Issue: Low Yield? Cause: Moisture Present? Condensation->T2 Crude Crude Product Isolation Workup->Crude T3 Issue: Oiling Out? Solution: Slow Acid Addition Workup->T3 Purification Recrystallization (Ethanol/Water) Crude->Purification Final Pure 5-Phenylbarbituric Acid Purification->Final T4 Issue: Off-Color? Solution: Charcoal Treatment Purification->T4

Caption: Key stages and troubleshooting checkpoints in 5-Phenylbarbituric acid synthesis.

Troubleshooting Decision Tree

Use this decision tree to diagnose issues with your crude product after the initial work-up.

TroubleshootingTree Start Crude Product Unsatisfactory CheckTLC Analyze Crude by TLC/NMR Start->CheckTLC LowYield Problem: Low Yield CheckTLC->LowYield Mass is low Impure Problem: Impure Product (Oily, Colored) CheckTLC->Impure Appearance is poor UnreactedSM Cause: Unreacted Starting Material? LowYield->UnreactedSM Oily Cause: Oiled Out? Impure->Oily FixConditions Solution: - Increase reaction time/temp - Check base activity - Ensure anhydrous conditions UnreactedSM->FixConditions Yes FixWorkup Solution: - Slow, cold acidification - Scratch to induce crystallization Oily->FixWorkup Yes Colored Cause: Colored Impurities? Oily->Colored No FixPurity Solution: - Recrystallize with charcoal Colored->FixPurity Yes

Caption: A decision tree for diagnosing issues with the crude product.

References

  • This cit
  • This cit
  • Purdue University. (n.d.). synthesis of barbituric acid and 1,3-dimethylbarbituric acid derivatives.
  • Walker, J. J. (n.d.). SYNTHESIS OF BARBITURIC ACID DERIVATIVES.
  • This cit
  • This cit
  • This cit
  • Shandong Xinhua Pharmaceutical Co Ltd. (2012). Preparation method for 5-ethyl-5-phenyl barbituric acid. Google Patents.
  • This cit
  • This cit
  • This cit
  • This cit
  • This cit
  • This cit
  • This cit
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Barbiturate Analogs from Substituted Malonic Esters.
  • This cit
  • Organic Syntheses. (n.d.). Barbituric acid.

Sources

optimizing reaction conditions for 5-Phenylbarbituric acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Phenylbarbituric Acid Derivatives

Current Status: Operational Support Level: Tier 3 (Senior Application Scientist) Topic: Optimization of Reaction Conditions & Troubleshooting

Introduction

Welcome to the technical support hub for the synthesis and derivatization of 5-Phenylbarbituric acid (5-PBA) . This guide moves beyond standard textbook procedures to address the specific kinetic and thermodynamic challenges inherent to the condensation of phenyl-substituted malonates.

The synthesis of 5-PBA derivatives typically hinges on two critical phases:

  • Ring Construction: The condensation of diethyl phenylmalonate with urea.[1]

  • Functionalization: Subsequent N-alkylation or electrophilic substitution.

Below you will find optimized protocols, failure analysis trees, and mechanistic insights designed to maximize yield and purity.

Module 1: The Core Synthesis (Ring Construction)

The Challenge: The phenyl group at the C5 position introduces steric bulk and electronic effects that can retard the cyclization rate compared to unsubstituted barbiturates. Standard protocols often suffer from incomplete cyclization or hydrolysis of the ester starting material.

Optimized Protocol: Anhydrous Condensation
  • Precursor Warning: Do not attempt to synthesize diethyl phenylmalonate by alkylating diethyl malonate with bromobenzene. Aryl halides are poor electrophiles for this pathway.[2] Use commercially available diethyl phenylmalonate or synthesize via the ethyl phenylacetate/diethyl oxalate route.

Reagents:

  • Diethyl phenylmalonate (1.0 eq)

  • Urea (1.5 eq) — Must be dried at 60°C vacuum overnight.

  • Sodium Ethoxide (NaOEt) (2.5 eq) — Freshly prepared from Na metal is superior to commercial powder.

  • Solvent: Absolute Ethanol (Anhydrous).

Step-by-Step Workflow:

  • Base Preparation: Dissolve Sodium metal in absolute ethanol under

    
     atmosphere. Critical: Any water present will form NaOH, which hydrolyzes the ester rather than promoting cyclization.
    
  • Addition: Add dry urea to the ethoxide solution. Heat to gentle reflux (

    
    ).
    
  • Condensation: Add diethyl phenylmalonate dropwise over 30 minutes.

  • Reflux: Maintain reflux for 7–10 hours. A white solid (the sodium salt of 5-PBA) should precipitate.[3]

  • Workup:

    • Evaporate excess ethanol (rotary evaporator).

    • Dissolve residue in minimum hot water (

      
      ).[4]
      
    • Acidification: Add concentrated HCl dropwise until pH < 2. The free acid will precipitate.

    • Recrystallization: Ethanol/Water (1:1).

Visualization: Reaction Logic & Control Points

ReactionWorkflow Start Reagents: Diethyl Phenylmalonate + Urea Inter Intermediate: Open-chain Ureide Start->Inter Nucleophilic Attack Base Catalyst: NaOEt (Anhydrous) Base->Inter Deprotonation Cyclic Product Salt: Na-5-PBA (Precipitate) Inter->Cyclic Cyclization (-EtOH) Final Final Product: 5-Phenylbarbituric Acid Cyclic->Final Acidification (HCl)

Caption: Step-wise mechanistic flow for the condensation of urea and phenylmalonate.

Module 2: Troubleshooting the Synthesis

Issue 1: "I added HCl, but no precipitate formed."

  • Diagnosis: The product is likely soluble in the remaining ethanol. 5-PBA is moderately soluble in ethanol but insoluble in water.

  • Fix: You must remove the ethanol before adding water and acid. If the solution contains >20% ethanol during acidification, the product will remain in solution or oil out.

Issue 2: "The reaction mixture turned dark brown/black."

  • Diagnosis: Oxidation of the phenolate or polymerization of impurities. This usually happens if the reaction runs too hot (>110°C) or if the ethanol was not anhydrous (leading to ester hydrolysis and side reactions).

  • Fix: Maintain strict temperature control (

    
     internal temp) and use fresh, dry ethanol.
    

Issue 3: "Low Yield (<40%)."

  • Diagnosis: Moisture contamination. Water kills the ethoxide base (

    
    ). Hydroxide is a nucleophile that attacks the ester to form the carboxylic acid (saponification) instead of the barbiturate ring.
    
  • Fix: Use a molecular sieve trap on your solvent lines or freshly distill ethanol over magnesium turnings.

Module 3: Advanced Optimization (Microwave & Green Chemistry)

For high-throughput libraries, the 7-hour reflux is a bottleneck. Microwave irradiation can drive this condensation in minutes.

Comparative Data: Thermal vs. Microwave

VariableStandard Thermal RefluxMicrowave Assisted (Closed Vessel)
Temperature 78°C (Ethanol b.p.)110–120°C
Time 7–10 Hours10–15 Minutes
Solvent EthanolEthanol or Solvent-Free (Alumina support)
Base NaOEt (2.5 eq)

or NaOEt
Yield 50–65%85–92%

Protocol Adjustment for Microwave: Use a dedicated synthesis microwave (e.g., CEM or Biotage).

  • Mix Urea (1.5 eq), Diethyl phenylmalonate (1.0 eq), and NaOEt (2.0 eq) in ethanol.

  • Program: Ramp 2 min to 110°C, Hold 10 min.

  • Pressure limit: 250 psi.

Module 4: Derivatization (N-Alkylation)

Once you have the 5-phenylbarbituric acid core, you may wish to alkylate the Nitrogen atoms (N1/N3).

The Regioselectivity Problem: Barbiturates are ambident nucleophiles. They can react at the Nitrogen (N-alkylation) or the Oxygen (O-alkylation).

  • N-Alkylation (Desired): Favored by polar aprotic solvents and "soft" counter-ions.

  • O-Alkylation (Undesired): Favored by silver salts (Ag+) or hard alkylating agents in non-polar solvents.

Decision Tree for Alkylation

AlkylationLogic Start Target: N-Alkylated Derivative BaseChoice Base Selection Start->BaseChoice RouteA Route A: NaH / DMF BaseChoice->RouteA Strong Base needed RouteB Route B: K2CO3 / Acetone BaseChoice->RouteB Mild Base preferred SolventChoice Solvent Selection ResultA High N-Selectivity (Fast, Exothermic) SolventChoice->ResultA DMF/DMSO ResultB Moderate Selectivity (Slower, Safer) SolventChoice->ResultB Acetone/MeCN RouteA->SolventChoice Polar Aprotic RouteB->SolventChoice Polar Aprotic

Caption: Logic flow for selecting N-alkylation conditions based on selectivity requirements.

Frequently Asked Questions (FAQ)

Q: Why does my 5-phenylbarbituric acid melt with decomposition? A: This is a physical property of the compound. The melting point is typically high (~250–252°C). The "decomposition" (browning/gas evolution) observed is the ring opening or decarboxylation that occurs at high thermal stress. Do not use melting point as the sole purity indicator; use HPLC or NMR.

Q: Can I use diethyl malonate and then add the phenyl group later? A: No. Electrophilic aromatic substitution on the barbituric acid ring usually fails to place a phenyl group at C5 because the ring is deactivated. You must start with the phenyl group already on the malonate linker (Diethyl phenylmalonate).

Q: How do I store the sodium salt vs. the free acid? A:

  • Free Acid: Stable at room temperature. Store in a desiccator.

  • Sodium Salt: Highly hygroscopic. It will absorb water from the air, become sticky, and eventually hydrolyze. Store under inert gas (Argon/Nitrogen) in a tightly sealed vial.

References

  • Classic Synthesis: Dickey, J. B.; Gray, A. R. (1943). "Barbituric Acid".[3][4][5][6][7][8][9] Organic Syntheses, Coll. Vol. 2, p. 60.

  • Microwave Optimization: Sattar, M. A., et al. (2015). "Synthesis of barbituric acid derivatives using microwave irradiation method". Journal of Applied Pharmaceutical Science, 5(11), 038-042.

  • Solubility Data: "Phenobarbital Solubility Profile". SWGDRUG Monographs.

  • Malonate Precursors: "Diethyl phenylmalonate synthesis via Claisen condensation". Wikipedia / Ullmann's Encyclopedia of Industrial Chemistry.

Sources

Technical Support Center: Purification of 5-Phenylbarbituric Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 5-Phenylbarbituric acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for the challenges encountered during the purification of this compound. Our approach is rooted in explaining the "why" behind each step, ensuring a robust understanding and successful experimental outcomes.

Introduction to Purification Challenges

5-Phenylbarbituric acid, a key intermediate in the synthesis of various pharmaceuticals, presents unique purification challenges. Its synthesis, typically through the condensation of a phenyl-substituted malonic ester with urea, can result in a variety of impurities. Furthermore, its physicochemical properties, such as solubility and potential for polymorphism, require carefully optimized purification protocols. This guide will walk you through common issues and their resolutions, empowering you to achieve high-purity 5-Phenylbarbituric acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Recrystallization Issues

Question 1: My 5-Phenylbarbituric acid is not dissolving in the recrystallization solvent, or I have to use a very large volume. What should I do?

Answer: This is a common issue related to solvent selection and volume. 5-Phenylbarbituric acid has limited solubility in many common solvents at room temperature.

Causality & Solution: The ideal recrystallization solvent should dissolve the compound sparingly at room temperature but completely at its boiling point.

  • Solvent Selection: For 5-Phenylbarbituric acid, a mixed solvent system of ethanol and water is often effective. Ethanol provides good solubility at elevated temperatures, while the addition of water as an anti-solvent at lower temperatures promotes crystallization. A typical starting ratio is 2:1 ethanol to water, but this may need to be optimized. Other potential solvents to explore include hot benzene or other alcohol/water mixtures.

  • Protocol Insight: Start by dissolving the crude 5-Phenylbarbituric acid in a minimal amount of hot ethanol. Once dissolved, slowly add hot water until the solution becomes slightly turbid. Then, add a small amount of hot ethanol to redissolve the precipitate and achieve a clear, saturated solution. This ensures you are at the optimal point for crystallization upon cooling.

Question 2: My 5-Phenylbarbituric acid "oils out" during recrystallization instead of forming crystals. How can I prevent this?

Answer: "Oiling out," or the formation of a liquid phase instead of solid crystals, is a frequent problem when purifying organic compounds, especially when the melting point of the solute is lower than the boiling point of the solvent or when significant impurities are present.

Causality & Solution: This phenomenon occurs when the supersaturated solution becomes too concentrated too quickly, or when impurities depress the melting point of the solid.

  • Slower Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling often leads to oiling out. Covering the flask with a watch glass and insulating it can help.

  • Solvent System Adjustment: If slow cooling doesn't resolve the issue, you may need to adjust your solvent system. Adding more of the "good" solvent (in this case, ethanol) can sometimes prevent oiling out by keeping the compound in solution for longer as it cools.

  • Seeding: Introducing a small seed crystal of pure 5-Phenylbarbituric acid to the cooled solution can induce crystallization and prevent oil formation.

  • Impurity Removal: The presence of impurities is a major cause of oiling out.[1] Using activated charcoal during the hot filtration step can help remove colored and some soluble impurities that may be interfering with crystal lattice formation.[1]

Question 3: After recrystallization, my yield of 5-Phenylbarbituric acid is very low. How can I improve it?

Answer: Low recovery is a trade-off for high purity in recrystallization. However, optimizing the procedure can significantly improve your yield.

Causality & Solution: Yield loss can occur due to using too much solvent, premature crystallization during hot filtration, or incomplete crystallization upon cooling.

  • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. An excess of solvent will keep more of your product dissolved in the mother liquor even after cooling.

  • Preheat Funnel and Filter Paper: To prevent premature crystallization during hot gravity filtration (for removing insoluble impurities), preheat the funnel and filter paper with hot solvent.

  • Maximize Crystallization Time: Allow sufficient time for the solution to cool and for crystals to form. After reaching room temperature, cooling in an ice bath for at least 30 minutes can maximize the amount of product that crystallizes out.

  • Mother Liquor Analysis: If significant material is lost, you can concentrate the mother liquor and attempt a second recrystallization to recover more product, although this fraction may be less pure.

Chromatographic Purification

Question 4: I am struggling to get good separation of 5-Phenylbarbituric acid from its impurities using column chromatography. What conditions should I use?

Answer: Column chromatography can be an effective purification method, but the choice of stationary and mobile phases is critical.

Causality & Solution: The polarity of 5-Phenylbarbituric acid requires a well-chosen chromatography system to achieve good separation from potentially less polar starting materials or more polar byproducts.

  • Stationary Phase: Standard silica gel is a good starting point. However, for compounds with aromatic rings like 5-Phenylbarbituric acid, a phenyl-functionalized silica gel can offer enhanced separation through π-π interactions.

  • Mobile Phase: A gradient elution is often more effective than an isocratic one. Start with a non-polar solvent like hexane or heptane and gradually increase the polarity by adding a more polar solvent like ethyl acetate or acetone. A typical gradient might be from 100% hexane to 50:50 hexane:ethyl acetate.

  • TLC First: Always develop your separation on a Thin Layer Chromatography (TLC) plate first to determine the optimal solvent system before running a column. The ideal solvent system will give your product an Rf value of around 0.3-0.4.

Question 5: Can I use preparative HPLC to purify 5-Phenylbarbituric acid? What would be a good starting method?

Answer: Yes, preparative High-Performance Liquid Chromatography (HPLC) is an excellent technique for obtaining high-purity 5-Phenylbarbituric acid, especially for smaller scales or when impurities are difficult to remove by other methods.

Causality & Solution: The principles of analytical HPLC can be scaled up for purification. A reverse-phase method is generally a good starting point for moderately polar compounds like 5-Phenylbarbituric acid.

  • Column: A C18 or Phenyl-Hexyl column is recommended. Phenyl-Hexyl columns can provide alternative selectivity for aromatic compounds.

  • Mobile Phase: A common mobile phase for reverse-phase chromatography of barbiturates is a mixture of acetonitrile (MeCN) and water, often with a small amount of acid like formic acid or phosphoric acid to improve peak shape. For mass spectrometry-compatible purification, formic acid is preferred.[2]

  • Method Development: Start with an analytical scale run to optimize the separation. A good starting point for a gradient could be 10-95% MeCN in water over 15-20 minutes. Once the analytical method is established, it can be scaled up to a preparative column with a corresponding increase in flow rate and sample loading.

Acid-Base Extraction

Question 6: How can I use acid-base extraction to purify 5-Phenylbarbituric acid from neutral or basic impurities?

Answer: 5-Phenylbarbituric acid is acidic due to the protons on the nitrogen atoms, which are alpha to two carbonyl groups. This acidity can be exploited for purification.

Causality & Solution: The acidic nature of 5-Phenylbarbituric acid allows it to be deprotonated by a base to form a water-soluble salt. Neutral and basic impurities will remain in the organic phase.

  • Detailed Protocol:

    • Dissolve the crude 5-Phenylbarbituric acid in an organic solvent in which both the acid and potential impurities are soluble, such as diethyl ether or ethyl acetate.

    • Transfer the solution to a separatory funnel and add a mild aqueous base, such as a saturated sodium bicarbonate solution.

    • Shake the funnel vigorously, venting frequently. The 5-Phenylbarbituric acid will react with the bicarbonate to form its sodium salt, which will dissolve in the aqueous layer.

    • Separate the two layers. The organic layer contains the neutral and basic impurities.

    • Wash the organic layer with another portion of the basic solution to ensure complete extraction of the acidic product.

    • Combine the aqueous layers. Slowly acidify the combined aqueous extracts with a strong acid, such as hydrochloric acid, until the solution is acidic (test with pH paper).

    • The 5-Phenylbarbituric acid will precipitate out of the aqueous solution as a solid.

    • Collect the pure solid by vacuum filtration, wash with cold water, and dry thoroughly.

Workflow for Acid-Base Extraction:

AcidBaseExtraction start Crude 5-Phenylbarbituric Acid (with neutral/basic impurities) dissolve Dissolve in Diethyl Ether start->dissolve extract Extract with aq. NaHCO3 dissolve->extract separate Separate Layers extract->separate organic Organic Layer: Neutral & Basic Impurities separate->organic Discard or process separately aqueous Aqueous Layer: Sodium 5-Phenylbarbiturate separate->aqueous acidify Acidify with HCl aqueous->acidify precipitate Precipitate Forms acidify->precipitate filter Vacuum Filtration precipitate->filter product Pure 5-Phenylbarbituric Acid filter->product

Caption: Workflow for purifying 5-Phenylbarbituric acid using acid-base extraction.

Purity Assessment

How do I confirm the purity of my 5-Phenylbarbituric acid?

A combination of techniques should be used to confirm the purity and identity of your final product.

Technique Purpose Expected Results for Pure 5-Phenylbarbituric Acid
Melting Point Assess purity and identity.A sharp melting point range. The literature value is around 250 °C with decomposition.[3] A broad or depressed melting point indicates the presence of impurities.
Thin Layer Chromatography (TLC) Quickly assess purity and the number of components.A single spot with a consistent Rf value in a given solvent system.
High-Performance Liquid Chromatography (HPLC) Quantify purity.A single major peak with a purity of >99% by area normalization.
¹H NMR Spectroscopy Confirm structure and identify proton-containing impurities.The spectrum should show characteristic peaks for the phenyl and barbiturate ring protons. The absence of unexpected signals is crucial.
¹³C NMR Spectroscopy Confirm the carbon skeleton of the molecule.The spectrum should show the expected number of carbon signals corresponding to the structure of 5-Phenylbarbituric acid.
FTIR Spectroscopy Identify functional groups.Characteristic absorption bands for N-H, C=O, and aromatic C-H and C=C bonds should be present.
Mass Spectrometry Determine the molecular weight and fragmentation pattern.The mass spectrum should show the correct molecular ion peak (or a related ion like [M+H]⁺ or [M-H]⁻) and a characteristic fragmentation pattern. Barbiturates are known to be susceptible to dissociation in mass spectrometry.[4]
Reference Spectroscopic Data

While experimental conditions can cause slight variations, the following provides an overview of expected spectroscopic features for 5-Phenylbarbituric acid (C₁₀H₈N₂O₃, Molecular Weight: 204.18 g/mol ).[5]

  • ¹H NMR (DMSO-d₆):

    • ~11.0-11.5 ppm (singlet, 2H): N-H protons of the barbiturate ring.

    • ~7.2-7.5 ppm (multiplet, 5H): Protons of the phenyl group.

    • ~4.5 ppm (singlet, 1H): C-H proton at the 5-position of the barbiturate ring.

  • ¹³C NMR (DMSO-d₆):

    • ~170-175 ppm: Carbonyl carbons (C4 and C6).

    • ~150-155 ppm: Carbonyl carbon (C2).

    • ~125-140 ppm: Aromatic carbons.

    • ~50-55 ppm: Aliphatic carbon at the 5-position.

  • FTIR (KBr):

    • ~3200 cm⁻¹ (broad): N-H stretching.

    • ~3100 cm⁻¹: Aromatic C-H stretching.

    • ~1700-1750 cm⁻¹ (strong, multiple bands): C=O stretching.

    • ~1600, 1490, 1450 cm⁻¹: Aromatic C=C stretching.

Purity Assessment Workflow:

PurityAssessment start Purified 5-Phenylbarbituric Acid preliminary Preliminary Checks: - Melting Point - TLC start->preliminary quantitative Quantitative Analysis: - HPLC preliminary->quantitative If promising structural Structural Confirmation: - NMR (1H, 13C) - FTIR - Mass Spectrometry quantitative->structural If purity is high pure_product High-Purity Product Confirmed structural->pure_product

Caption: A stepwise workflow for the comprehensive purity assessment of 5-Phenylbarbituric acid.

References

Sources

Technical Support Center: 5-Phenylbarbituric Acid (5-PBA) Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Identifying Byproducts & Troubleshooting Synthesis Workflows

Status: Operational | Tier: Level 3 (Senior Scientist Support)

Welcome to the 5-PBA Synthesis Support Hub

User: Research Chemist / Drug Development Scientist Objective: Isolate high-purity 5-phenylbarbituric acid and identify process-related impurities.

This guide moves beyond standard textbook procedures to address the "hidden" chemistry of barbiturate synthesis. While the condensation of diethyl phenylmalonate and urea appears straightforward, the acidity of the C5-proton in mono-substituted barbiturates creates a unique profile of byproducts distinct from 5,5-disubstituted analogs (like phenobarbital).

Part 1: The Synthesis Logic & Pathway Visualization

To troubleshoot effectively, we must first map the reaction landscape.[1] The synthesis relies on a Knoevenagel-type condensation followed by cyclization.[1][2]

The Reaction Network (Graphviz)

PBA_Synthesis_Flow Start Reagents: Diethyl Phenylmalonate + Urea Base Base Catalyst (NaOEt or NaOMe) Start->Base Mix Intermediate Intermediate: Acyclic Ureide (Ethyl phenylmalonyl urea) Base->Intermediate Nucleophilic Attack (Step 1) Product Target Product: 5-Phenylbarbituric Acid (5-PBA) Intermediate->Product Cyclization (Step 2) Byprod_3 Byproduct C: Unreacted Ester/Urea Intermediate->Byprod_3 Incomplete Rxn (Quench too early) Byprod_2 Byproduct B: Phenylmalonic Acid (Hydrolysis) Product->Byprod_2 Over-Hydrolysis (pH > 12 + Heat) Byprod_1 Byproduct A: Phenylacetic Acid (via Decarboxylation) Byprod_2->Byprod_1 -CO2 (Acidic Workup)

Figure 1: Reaction logic flow demonstrating the critical path to 5-PBA and branching points for major impurities.

Part 2: The "Happy Path" – Baseline Expectations

Before identifying what went wrong, verify your baseline.[1] A successful synthesis should yield the following analytical signature.

Standard Protocol Summary
  • Condensation: Reflux diethyl phenylmalonate (1.0 eq) and urea (1.2 eq) in ethanolic sodium ethoxide (2.5 eq) for 4–7 hours.

  • Workup: Dissolve the resulting sodium salt in warm water.

  • Isolation: Acidify carefully with HCl to pH 1–2. Critical: Keep temperature <10°C during acidification to prevent decarboxylation.

Analytical Baseline (5-PBA)
Analytical MethodExpected Signal
1H NMR (DMSO-d6) δ 11.3 ppm (s, 2H): Imide NH protons.δ 7.2–7.4 ppm (m, 5H): Phenyl ring.δ 4.8 ppm (s, 1H): C5-H (The "diagnostic" singlet).
HPLC (C18) Single major peak.[1] Retention time (RT) typically earlier than starting ester due to polarity.[1]
Appearance White crystalline powder.[1] MP: ~250–252°C (dec).[1]

Part 3: Troubleshooting Guide (By Symptom)

Use this section to diagnose specific issues based on your observation.

Issue 1: Product is an Oily Residue or Sticky Solid

Diagnosis: Incomplete Cyclization (Presence of Acyclic Ureides).[1] Mechanism: The first nucleophilic attack occurs, forming ethyl phenylmalonyl urea , but the second ring-closing attack failed. This often happens if the reaction time was too short or the ethoxide base was wet (inactive).[1]

  • Confirming Test: Check 1H NMR for a triplet/quartet pattern (ethyl group) that integrates 1:1 with the phenyl ring but lacks the shift of the starting material.

  • Corrective Action:

    • Ensure absolute ethanol is used (water kills the ethoxide catalyst).[1]

    • Increase reflux time by 2 hours.

    • Rescue: Re-dissolve the oil in fresh NaOEt/EtOH and reflux for 3 hours.

Issue 2: "Extra" Aromatic Peaks & Loss of Yield

Diagnosis: Hydrolysis and Decarboxylation (Phenylacetic Acid Contamination).[1] Mechanism: 5-monosubstituted barbiturates are unstable in hot alkaline solutions over long periods.[1] The ring opens to phenylmalonic acid, which rapidly loses CO₂ to form phenylacetic acid .[1]

  • Confirming Test:

    • Odor: Phenylacetic acid has a distinct, honey-like/floral smell (unlike the odorless barbiturate).[1]

    • NMR: Look for a singlet at δ 3.6 ppm (benzylic CH₂ of phenylacetic acid).[1]

  • Corrective Action:

    • Do not boil the aqueous alkaline solution during workup.[1]

    • Perform the acidification step on ice.[1]

Issue 3: Mass Spec Shows M+1 at 175 (Expected 205)

Diagnosis: Formation of 2-Phenylacetamide .[1] Mechanism: Extreme degradation.[1] If the ring completely falls apart (retro-synthesis direction), you are left with fragments.[1]

  • Corrective Action: Reduce reaction temperature. Your reflux might be too aggressive, or the base concentration is too high (>3 eq).[1]

Part 4: Impurity Profile & Identification Table

Use this table to identify specific peaks in your crude material.

Impurity NameOriginAnalytical Signature (Key Features)Removal Strategy
Diethyl Phenylmalonate Unreacted Starting MaterialNMR: Triplet (~1.2 ppm) & Quartet (~4.2 ppm) for Ethyl groups.TLC: High Rf (Non-polar).[1]Wash crude solid with cold diethyl ether (Product is insoluble; SM is soluble).[1]
Ethyl Phenylmalonyl Urea Intermediate (Acyclic)MS: Mass = Starting Material + Urea - EtOH.NMR: Complex aliphatic region; presence of NH signals but different shift than product.[1]Recrystallization from Ethanol/Water.[1][3]
Phenylacetic Acid Degradation (Decarboxylation)NMR: Singlet at δ 3.6 ppm (CH₂).Odor: Strong honey/floral smell.[1]Wash with dilute NaHCO₃ (Phenylacetic acid dissolves; Barbituric acid is less acidic and precipitates).[1]
5,5-Diphenylbarbituric Acid Contaminant in SMNMR: Lacks the C5-H singlet at 4.8 ppm.MS: M+ = 280.Require high-purity starting ester (98%+).[1] Hard to separate; requires fractional crystallization.[1]

Part 5: Frequently Asked Questions (FAQ)

Q: Why does my 5-PBA turn pink/yellow upon drying? A: This indicates oxidation at the C5 position.[1] Unlike phenobarbital (which has no C5-H), 5-phenylbarbituric acid has an acidic proton at C5 that allows for enolization and oxidation.[1]

  • Fix: Dry the product in a vacuum oven under nitrogen or argon.[1] Avoid prolonged exposure to air/light while wet.[1]

Q: Can I use Sodium Hydroxide (NaOH) instead of Sodium Ethoxide (NaOEt)? A: Generally, no .[1] The synthesis requires anhydrous conditions to drive the condensation equilibrium forward (removing ethanol).[1] Water introduced by NaOH (or produced if NaOH reacts with alcohol) will push the equilibrium back toward hydrolysis (ring opening).[1]

  • Exception: Some modified procedures use phase transfer catalysts (PTC) with NaOH, but yields are typically lower for this specific substrate.[1]

Q: The literature mentions "enol" forms.[1] How do I see this in NMR? A: In polar aprotic solvents like DMSO-d6, the keto form usually dominates.[1] However, if you see a diminished integration of the C5-H (at 4.8 ppm) and a broad peak appearing downfield (>12 ppm), you are observing the enol tautomer. This is not an impurity; it is the nature of the molecule.

References

  • Dickey, J. B., & Gray, A. R. (1943).[1][4] Barbituric Acid.[1][2][3][4][5][6][7][8][9][10][11] Organic Syntheses, 23, 10.

    • Context: Foundational protocol for barbituric acid condensation using NaOEt.[1][7]

  • PubChem. (n.d.).[1] 5-Phenylbarbituric acid (Compound Summary). National Library of Medicine.[1]

    • Context: Chemical and physical property data for validation.[1]

  • Doran, W. J. (1959).[1] Barbituric Acid Derivatives.[1][2][3][4][5][6][7][8][9][10][11] Medicinal Chemistry, 4, 1-334.[1]

    • Context: Comprehensive review of barbiturate stability and hydrolysis pathways (cited for degrad
  • Hermann, T., Mokrosz, J., & Bojarski, J. (1980).[1] Kinetics and mechanism of decomposition of some derivatives of 5-allylbarbituric acid. Polish Journal of Pharmacology and Pharmacy, 32(5), 807–813.[1]

    • Context: Mechanistic insight into the hydrolysis of mono-substituted barbitur

Disclaimer: This guide is for research purposes only. All synthesis should be conducted by trained personnel in a fume hood with appropriate PPE.

Sources

Technical Support Center: Managing Side Reactions in 5-Phenylbarbituric Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reaction Logic

The synthesis of 5-phenylbarbituric acid via the condensation of diethyl phenylmalonate and urea is a classic example of a base-catalyzed nucleophilic acyl substitution followed by cyclization. While the protocol appears straightforward, the presence of the acidic methylene proton (C5) and the reversibility of the intermediate steps create a landscape prone to specific side reactions—primarily hydrolysis-driven decarboxylation and incomplete cyclization .

This guide moves beyond standard recipes to address the why and how of failure modes, providing self-validating protocols to ensure high purity (NLT 98%) and yield.

The Reaction Landscape (Pathway Visualization)

The following diagram maps the critical decision points where the reaction can diverge from the desired product (5-Phenylbarbituric Acid) into common impurities like Phenylacetic Acid or acyclic ureides.

ReactionPathway Start Diethyl Phenylmalonate + Urea Intermediate Intermediate: Ethyl Phenylmalonylurea (Acyclic Ureide) Start->Intermediate Nucleophilic Attack Hydrolysis Side Reaction: Ester Hydrolysis Start->Hydrolysis Moisture present Base Reagent: NaOEt / EtOH (Anhydrous Conditions) Base->Start Product TARGET: 5-Phenylbarbituric Acid Intermediate->Product Cyclization (- EtOH) Incomplete Impurity 2: Acyclic Ureide (Premature Quench) Intermediate->Incomplete Insufficient Reflux time Water Contaminant: H2O Water->Hydrolysis MalonicAcid Phenylmalonic Acid Hydrolysis->MalonicAcid Decarb Impurity 1: Phenylacetic Acid (+ CO2) MalonicAcid->Decarb -CO2 (Heat)

Figure 1: Reaction pathway showing the main synthesis route (Green) and critical failure modes (Red) driven by moisture and kinetic insufficiency.[1]

Troubleshooting Guides

Module A: The "Wet" Problem (Hydrolysis & Decarboxylation)

Symptom: Low yield, evolution of gas bubbles (CO₂) during reflux, and isolation of a product with a melting point significantly below 250°C (often ~76°C, corresponding to phenylacetic acid).[1]

Technical Insight: The ethoxide ion (


) is a strong base but also a nucleophile. In the presence of water, it equilibrates to form hydroxide (

). Hydroxide rapidly hydrolyzes the ester groups of diethyl phenylmalonate to the dicarboxylate. Unlike the stable diester, the free phenylmalonic acid is thermally unstable and decarboxylates at reflux temperatures to form phenylacetic acid [1]. This is an irreversible "dead end."

Diagnostic Protocol:

  • Reagent Check: Add a small granule of iodine to your absolute ethanol. If the color fades rapidly, water is present.

  • Urea Quality: Urea is hygroscopic. If it clumps, it contains enough water to stall the reaction.

Corrective Workflow:

StepActionTechnical Rationale
1 Super-Dry Ethanol Use ethanol distilled over magnesium turnings/iodine.[1] Do not rely on "99%" bottle grades without verification.
2 Urea Drying Dry urea at 105°C for 2 hours prior to use.
3 Guard Tubes Fit the reflux condenser with a CaCl₂ drying tube immediately.

Pro Tip: Always prepare the sodium ethoxide solution in situ by dissolving sodium metal in dry ethanol. Commercial ethoxide solutions often degrade and absorb moisture upon storage.

Module B: The "Kinetic Trap" (Incomplete Cyclization)

Symptom: Product isolates as a gummy solid or has an IR spectrum showing a broad ester carbonyl stretch (~1730-1750 cm⁻¹) alongside amide bands.

Technical Insight: The reaction proceeds in two steps.[2][3][4] The first condensation (forming the ureide) is relatively fast. The second step—ring closure to form the barbiturate—is slower and thermodynamically driven by the stability of the aromatic-like pyrimidine ring. Premature quenching leaves the acyclic ureide (Ethyl phenylmalonylurea) as the major product [2].

Diagnostic Protocol:

  • TLC Monitoring: Run TLC (SiO₂; Ethyl Acetate:Hexane 1:1). The acyclic ureide is less polar (higher Rf) than the target 5-phenylbarbituric acid (which often streaks due to acidity).

Corrective Workflow:

StepActionTechnical Rationale
1 Reflux Duration Maintain vigorous reflux for NLT 7 hours . Do not shorten this time.
2 Solvent Volume Ensure the reaction mixture remains fluid. If it solidifies (sodium salt precipitation), the reactants cannot diffuse. Add small aliquots of dry ethanol to maintain a stirrable slurry.
3 Base Stoichiometry Use 2.2 - 2.5 equivalents of NaOEt.[1] The product is acidic and consumes 1 equivalent of base immediately; excess base is required to catalyze the cyclization.
Module C: Isolation & Purification (Salt Occlusion)

Symptom: Ash content is high (>0.5%), or the product has a pink/red hue.

Technical Insight: The crude product precipitates as the sodium salt. Direct acidification of the solid salt often traps inorganic impurities (NaCl) inside the crystal lattice (occlusion). Pink coloration usually indicates trace iron contamination from the sodium metal or reactor walls, forming colored complexes with the phenolic-like enol form of the barbiturate [3].

Corrective Workflow:

  • Dissolution: Dissolve the crude sodium salt in a minimum volume of hot water (50°C).

  • Filtration: Filter the alkaline solution while hot. This removes insoluble impurities (iron oxides, unreacted urea derivatives).[1]

  • Controlled Acidification:

    • Cool filtrate to 0-5°C.[1]

    • Add concentrated HCl dropwise with vigorous stirring until pH < 2.

    • Why? Slow acidification prevents the trapping of mother liquor within the crystals.

  • Recrystallization: Recrystallize from boiling water or 95% ethanol.

Frequently Asked Questions (FAQ)

Q: Can I use Sodium Methoxide (NaOMe) instead of Ethoxide? A: Yes, but be cautious.[1] While NaOMe is effective, transesterification can occur, momentarily forming the methyl ester.[1] This usually does not affect the final product structure (since the alkoxy group is lost), but the boiling point of methanol (65°C) is lower than ethanol (78°C). You may need to use a pressurized vessel or switch to ethanol to achieve the necessary temperature for ring closure.

Q: Why does my product turn yellow upon drying? A: This indicates oxidation or the presence of trace alkali. Ensure the final wash of the filter cake is thorough using cold, dilute acidic water (pH ~4) to remove all traces of mother liquor. Dry under vacuum at 60°C, not in an air oven at high temps, to prevent oxidative degradation.[1]

Q: The literature mentions "5-Phenylbarbituric acid" and "Phenobarbital".[1][2][5] Are they the same? A: No.

  • 5-Phenylbarbituric acid: Monosubstituted at C5.[1] The C5 proton is highly acidic, making the ring prone to oxidation and tautomerism.

  • Phenobarbital: 5-Ethyl-5-phenylbarbituric acid (Disubstituted).[1][2][5][6] It lacks the acidic C5 proton and is much more stable.

  • Note: The synthesis described here is specific to the monosubstituted compound. If you are trying to make Phenobarbital, you must alkylate the phenylmalonate with ethyl bromide before condensation with urea [4].

Quantitative Data Summary

Table 1: Typical Process Parameters & Specifications

ParameterSpecificationNote
Molar Ratio Ester : Urea : NaOEt = 1 : 1.2 : 2.5Excess urea and base drive equilibrium.[1]
Reaction Temp 78°C - 80°C (Ethanol Reflux)Critical for cyclization kinetics.[1]
Reaction Time 7 - 8 HoursMinimum required for >95% conversion.[1]
Crude Yield 70% - 80%Based on Diethyl phenylmalonate.[1][7]
Melting Point 258°C - 260°CSharp melting point indicates high purity.[1]
Appearance White crystalline powderPink/Yellow indicates impurity.

References

  • Organic Syntheses. "Barbituric Acid." Organic Syntheses, Coll.[1][4] Vol. 2, p.60 (1943).[1] Link

  • Carter, M. K. "The History of Barbiturates." Journal of Chemical Education, 28(10), 524 (1951).[1] Link

  • BenchChem. "The Synthesis of Phenobarbital: A Technical Guide." BenchChem Technical Library (2025). Link

  • PubChem. "5-Phenylbarbituric Acid Compound Summary."[1] National Library of Medicine. Link

Sources

Technical Support Center: Overcoming Low Solubility of 5-Phenylbarbituric Acid in Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for handling 5-Phenylbarbituric acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges with the low solubility of this compound during chemical synthesis and experimental workflows. Here, we provide in-depth, field-proven insights and troubleshooting protocols to ensure the success of your reactions.

Understanding the Challenge: The Properties of 5-Phenylbarbituric Acid

5-Phenylbarbituric acid (CAS 22275-34-9) is a key heterocyclic compound used as a building block in medicinal chemistry, particularly for the synthesis of central nervous system agents and other pharmacologically active molecules.[1] Its utility, however, is often hampered by its poor solubility in many common reaction solvents. This guide will walk you through the causality of this issue and provide robust, validated strategies to overcome it.

The core of the problem lies in the molecule's structure: a rigid, planar heterocyclic ring system combined with a nonpolar phenyl group. This structure leads to strong intermolecular forces in the solid state (high crystal lattice energy) and limited favorable interactions with many solvents.

PropertyValueSource
CAS Number 22275-34-9[2]
Molecular Formula C₁₀H₈N₂O₃[2]
Molecular Weight 204.18 g/mol [2]
Melting Point ~250 °C (decomposes)[2]
General Solubility Poorly soluble in water; soluble in alkaline solutions and some organic solvents.[3][4]

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered when working with 5-Phenylbarbituric acid.

Q1: My 5-Phenylbarbituric acid is not dissolving in the reaction solvent. What is the underlying issue and how should I approach solvent selection?

Answer: This is the most frequent challenge. The limited solubility is due to the high crystal lattice energy of the solid and the molecule's amphiphilic nature, which isn't perfectly compatible with either highly polar or completely nonpolar solvents. Simply increasing the volume of the solvent is often inefficient and can lead to unnecessarily dilute reaction conditions.

The key is a systematic approach to solvent selection and solubility enhancement. Before attempting more advanced techniques, it's crucial to ensure you've optimized your solvent system.

Logical Workflow for Initial Troubleshooting

Below is a decision-making workflow to guide your initial steps when facing solubility issues.

start Start: 5-PBA fails to dissolve check_purity Is the starting material pure? start->check_purity solvent_screening Perform solvent screening (small scale) check_purity->solvent_screening Yes purify Purify starting material check_purity->purify No polar_aprotic Test Polar Aprotic Solvents (DMF, DMSO, NMP, Acetonitrile) solvent_screening->polar_aprotic polar_protic Test Polar Protic Solvents (Ethanol, Methanol) solvent_screening->polar_protic ethereal Test Ethereal Solvents (THF, Dioxane) solvent_screening->ethereal is_soluble Is solubility achieved? polar_aprotic->is_soluble polar_protic->is_soluble ethereal->is_soluble proceed Proceed with Reaction is_soluble->proceed Yes advanced_methods Proceed to Advanced Solubilization Methods (Q2 & Q3) is_soluble->advanced_methods No purify->start

Caption: Initial troubleshooting workflow for 5-PBA solubility.

Q2: I've tried common organic solvents with little success. How can I chemically or physically enhance the solubility of 5-Phenylbarbituric acid for my reaction?

Answer: When standard solvents are insufficient, several highly effective techniques can be employed. These methods alter the chemical environment or the compound itself to favor dissolution.

Method 1: pH Adjustment (Deprotonation)

Causality: 5-Phenylbarbituric acid is acidic due to the protons on the nitrogen atoms, which are part of an imide functional group. The parent barbituric acid has a pKa of 4.01.[5] By adding a suitable base, you can deprotonate the molecule to form a phenylbarbiturate salt. This salt is ionic and therefore significantly more soluble in polar solvents, especially water.[4][6] This is often the most effective and straightforward method.[7]

Experimental Protocol: In-Situ Salt Formation

  • Reagent Selection: Choose a base that is compatible with your downstream reaction conditions. Common choices include:

    • Inorganic bases: Sodium hydroxide (NaOH), potassium carbonate (K₂CO₃), sodium bicarbonate (NaHCO₃).

    • Organic bases: Triethylamine (TEA), diisopropylethylamine (DIPEA).

  • Procedure:

    • Suspend the 5-Phenylbarbituric acid (1.0 eq) in your chosen polar solvent (e.g., DMF, Ethanol, or even water).

    • Add the base dropwise (1.0 to 1.2 eq) while stirring at room temperature.

    • Observe for complete dissolution, which typically occurs rapidly as the salt forms. A clear solution indicates successful solubilization.

    • Proceed with the addition of your other reagents.

Trustworthiness Check: The formation of the soluble salt is a self-validating system; visual confirmation of a clear solution is a reliable indicator of success. Ensure the chosen base does not interfere with subsequent reaction steps (e.g., by causing unwanted side reactions).

Method 2: Co-Solvency

Causality: A co-solvent system involves mixing two or more miscible solvents to create a mixture with solubilizing properties superior to any single solvent.[8] For 5-Phenylbarbituric acid, a mixture of a polar protic or aprotic solvent with water can disrupt the water's hydrogen bonding network and create a more favorable environment for the amphiphilic solute.[9] Co-solvents like ethanol, propylene glycol, and polyethylene glycol (PEG) 400 are highly effective.[10]

Experimental Protocol: Co-Solvent Screening

  • System Selection: Based on your reaction's requirements, select a primary solvent and a set of potential co-solvents. A good starting point is a primary aqueous or alcoholic solvent with a polar aprotic co-solvent.

  • Procedure:

    • In separate vials, add a fixed amount of 5-Phenylbarbituric acid (e.g., 10 mg).

    • Add different ratios of your solvent systems (e.g., 1 mL total volume). Start with high co-solvent ratios and titrate downwards.

      • Example Systems: Dioxane/Water, DMSO/Water, Ethanol/Water.

    • Vortex or stir the vials for a set time (e.g., 30 minutes) at a controlled temperature.

    • Visually inspect for dissolution or measure the concentration of the dissolved compound by a suitable analytical method (e.g., HPLC-UV).

  • Optimization: Identify the co-solvent system and ratio that provides the best solubility without negatively impacting your reaction.

Co-Solvent ClassExamplesMechanism of Action
Polar Protic Ethanol, Propylene GlycolReduces water's polarity and can engage in hydrogen bonding with the solute.[8]
Polar Aprotic DMSO, DMF, AcetonitrileDisrupts solvent-solvent interactions and offers strong dipole-dipole interactions with the solute.
Ethereal Dioxane, THFProvides a less polar environment that can solvate the phenyl ring.
Method 3: Derivatization (Prodrug Approach)

Causality: For applications in drug development, a prodrug strategy can be employed. This involves chemically modifying the 5-Phenylbarbituric acid to create a new, more soluble molecule (a prodrug) that can be converted back to the parent drug in vivo.[11] A common strategy is to add highly polar or ionizable groups, such as a phosphate ester, to dramatically increase aqueous solubility.[12][13]

This is a synthetic strategy rather than a simple dissolution technique. It involves adding synthetic steps but can be invaluable for formulating highly insoluble compounds for oral or parenteral delivery.[14]

Q3: My compound is now in solution, but the reaction is slow or incomplete. Are there other techniques to drive the reaction to completion?

Answer: Even with improved solubility, the reaction kinetics may be slow. In these cases, energy-assisted methods can provide the necessary activation energy and enhance mass transport to accelerate the reaction.

Method 1: Sonication (Ultrasonic Agitation)

Causality: High-frequency ultrasound waves (typically >20 kHz) applied to a liquid create and collapse microscopic bubbles in a process called acoustic cavitation.[15] The collapse of these bubbles generates localized hot spots with extreme temperatures and pressures, as well as powerful microjets.[16] This has two primary benefits:

  • Enhanced Dissolution: The microjets act as highly efficient agitators at the solid-liquid interface, breaking down solid aggregates and accelerating the rate of dissolution.

  • Increased Reactivity: The localized energy can provide the activation energy needed for the chemical reaction to proceed at a much faster rate.[17]

Experimental Protocol: Ultrasound-Assisted Reaction

  • Setup: Use a laboratory ultrasonic bath or a direct immersion ultrasonic horn. Horns provide more concentrated energy and are more effective for difficult reactions.

  • Procedure:

    • Set up your reaction in a suitable flask.

    • Position the flask in the ultrasonic bath, ensuring the liquid level inside the flask is slightly below the water level in the bath. For a horn, immerse the tip directly into the reaction mixture.

    • Turn on the ultrasound and monitor the reaction progress (e.g., by TLC or LC-MS).

    • Control the temperature, as sonication will heat the sample. Use a cooling bath if necessary.

Trustworthiness Check: Run a control reaction under silent (no sonication) conditions at the same bulk temperature to confirm that the rate enhancement is due to the ultrasonic effects and not merely the bulk heating.

Method 2: Microwave-Assisted Organic Synthesis (MAOS)

Causality: Microwave irradiation heats a reaction mixture via dielectric heating. Polar molecules in the solution align with the rapidly oscillating electric field of the microwaves, and the resulting molecular rotation and friction generate intense, uniform, and rapid heating.[18] This technique is highly effective for reactions that are slow at conventional reflux temperatures.[19] It can dramatically reduce reaction times from hours to minutes.[20]

Experimental Protocol: Microwave-Assisted Reaction

  • Setup: Use a dedicated scientific microwave reactor designed for chemical synthesis, which allows for precise temperature and pressure control. Do not use a domestic microwave oven.

  • Solvent Choice: Select a polar solvent with a high dielectric constant (e.g., DMF, ethanol, acetonitrile) for efficient energy absorption.[18] Solvent-free reactions are also possible if one of the reactants is polar.[21]

  • Procedure:

    • Combine the reactants in a microwave-safe reaction vessel equipped with a stir bar.

    • Seal the vessel and place it in the microwave reactor.

    • Program the desired temperature, pressure limit, and reaction time. It is often possible to heat the reaction far above the solvent's atmospheric boiling point in a sealed vessel.

    • After the reaction is complete, allow the vessel to cool to a safe temperature before opening.

    • Work up the reaction as usual.

Trustworthiness Check: MAOS provides highly reproducible results due to precise temperature control.[22] Compare the outcome (yield, purity) to a conventionally heated reaction at the same temperature to isolate the effect of microwave heating.

Workflow for Advanced Techniques

start Initial dissolution achieved but reaction is sluggish is_temp_sensitive Are reactants or products temperature sensitive? start->is_temp_sensitive sonication Employ Sonication (Ultrasonic Bath/Horn) is_temp_sensitive->sonication Yes maos Employ Microwave-Assisted Synthesis (MAOS) is_temp_sensitive->maos No monitor_temp Monitor and control bulk temperature sonication->monitor_temp monitor_reaction Monitor reaction progress (TLC, LC-MS) maos->monitor_reaction monitor_temp->monitor_reaction end Reaction Complete monitor_reaction->end

Caption: Decision workflow for applying advanced energy-assisted methods.

References
  • ChemBK. (n.d.). 5-ethyl-5-phenylbarbituric acid. Retrieved January 31, 2026, from [Link]

  • SWGDrug. (1999). PHENOBARBITAL. Retrieved January 31, 2026, from [Link]

  • Al-Kassas, R., et al. (2023). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences, 9(1), 5.
  • ResearchGate. (2016). How to remove unreacted barbituric acid from a reaction mixture?. Retrieved January 31, 2026, from [Link]

  • CAS Common Chemistry. (n.d.). 5-Phenylbarbituric acid. Retrieved January 31, 2026, from [Link]

  • Sciencemadness Wiki. (2021). Barbituric acid. Retrieved January 31, 2026, from [Link]

  • Chem-Impex. (n.d.). 1-Benzyl-5-phenylbarbituric acid. Retrieved January 31, 2026, from [Link]

  • Grieser, F., et al. (2021). Organic Sonochemistry: A Chemist's Timely Perspective on Mechanisms and Reactivity. The Journal of Organic Chemistry, 86(14), 9293-9310.
  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Retrieved January 31, 2026, from [Link]

  • Stella, V. J., & Nti-Addae, K. W. (2007). Prodrug strategies to overcome poor water solubility. Advanced Drug Delivery Reviews, 59(7), 677-694.
  • Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved January 31, 2026, from [Link]

  • Wikipedia. (n.d.). Barbituric acid. Retrieved January 31, 2026, from [Link]

  • MDPI. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Retrieved January 31, 2026, from [Link]

  • PubMed. (1981). Solubility and partitioning. VII: Solubility of barbiturates in water. Retrieved January 31, 2026, from [Link]

  • Fiveable. (n.d.). pH and Solubility. Retrieved January 31, 2026, from [Link]

  • ResearchGate. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Retrieved January 31, 2026, from [Link]

  • ACS Publications. (2021). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. Retrieved January 31, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of Cyclopentobarbital (CAS 76-68-6). Retrieved January 31, 2026, from [Link]

  • MDPI. (2024). Prodrug Approach as a Strategy to Enhance Drug Permeability. Retrieved January 31, 2026, from [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Retrieved January 31, 2026, from [Link]

  • ACS Publications. (2021). Organic Sonochemistry: A Chemist's Timely Perspective on Mechanisms and Reactivity. Retrieved January 31, 2026, from [Link]

  • Google Patents. (n.d.). CA2815321C - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds.
  • CompoundingToday.com. (n.d.). pH Adjusting Database. Retrieved January 31, 2026, from [Link]

  • Scholars Research Library. (2011). A brief review: Microwave assisted organic reaction. Retrieved January 31, 2026, from [Link]

  • PubMed. (1981). Solubility behavior of barbituric acids in aqueous solution of sodium alkyl sulfonate as a function of concentration and temperature. Retrieved January 31, 2026, from [Link]

  • PubMed Central (PMC). (2015). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Retrieved January 31, 2026, from [Link]

  • IntechOpen. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Retrieved January 31, 2026, from [Link]

  • SpringerLink. (2024). Ultrasound mechanisms and their effect on solid synthesis and processing: a review. Retrieved January 31, 2026, from [Link]

  • SciSpace. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Retrieved January 31, 2026, from [Link]

  • PubMed Central (PMC). (2012). Drug Solubility: Importance and Enhancement Techniques. Retrieved January 31, 2026, from [Link]

  • SciSpace. (2007). Prodrug strategies to overcome poor water solubility. Retrieved January 31, 2026, from [Link]

  • IJNRD. (2023). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. Retrieved January 31, 2026, from [Link]

  • IOSR Journal. (2023). Sonochemistry : Green and Alternative Technique in Organic Synthesis. Retrieved January 31, 2026, from [Link]

  • Chad's Prep. (2022). What Happens to Solubility When You Change the pH? (17.6) | General Chemistry. Retrieved January 31, 2026, from [Link]

  • ResearchGate. (2014). Prodrug Approaches for Enhancing the Bioavailability of Drugs with Low Solubility. Retrieved January 31, 2026, from [Link]

  • Brieflands. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Retrieved January 31, 2026, from [Link]

  • International Journal of Chemical Science. (2021). Microwave assisted organic synthesis (MAOS). Retrieved January 31, 2026, from [Link]

  • IntechOpen. (2021). Organic Sonochemistry: Ultrasound in Green Organic Synthesis. Retrieved January 31, 2026, from [Link]

  • askIITians. (n.d.). How does pH affect solubility?. Retrieved January 31, 2026, from [Link]

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strategies to enhance the reaction rate of 5-Phenylbarbituric acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 5-Phenylbarbituric acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis. We will move beyond simple procedural lists to explore the underlying chemical principles, providing you with the expertise to troubleshoot and enhance your reaction rates effectively.

Core Principles: The Chemistry of 5-Phenylbarbituric Acid Synthesis

The most established and widely used method for synthesizing 5-Phenylbarbituric acid is the condensation reaction between a substituted malonic ester, typically diethyl phenylmalonate, and urea.[1][2] This reaction is a classic example of a base-catalyzed condensation.

The reaction mechanism proceeds as follows:

  • Deprotonation: A strong base, commonly sodium ethoxide or methoxide, deprotonates urea, significantly increasing its nucleophilicity.

  • Nucleophilic Attack: The resulting urea anion attacks one of the carbonyl carbons of the diethyl phenylmalonate.

  • Cyclization & Elimination: A subsequent intramolecular nucleophilic attack by the second nitrogen of the urea derivative on the remaining ester group leads to a cyclic intermediate. This is followed by the elimination of two molecules of ethanol to form the stable pyrimidine ring of the barbiturate.

Understanding this mechanism is crucial for troubleshooting, as each step presents potential kinetic barriers that can be addressed to enhance the overall reaction rate.

Reaction_Mechanism cluster_reactants Reactants cluster_process Reaction Pathway Diethyl Phenylmalonate Diethyl Phenylmalonate Intermediate Cyclic Intermediate Diethyl Phenylmalonate->Intermediate Urea Urea Urea->Intermediate Nucleophilic Attack & Cyclization Base Sodium Ethoxide (Catalyst) Base->Urea Deprotonation Product 5-Phenylbarbituric Acid (Sodium Salt) Intermediate->Product Elimination of EtOH

Caption: General mechanism for the base-catalyzed synthesis of 5-Phenylbarbituric acid.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the strategic enhancement of the 5-Phenylbarbituric acid synthesis reaction.

Q1: What is the most effective base for this condensation, and how much should I use?

A1: Sodium ethoxide (NaOEt) in absolute ethanol or sodium methoxide (NaOMe) in methanol are the most common and effective bases.[3] The choice often depends on the starting malonic ester (ethyl or methyl).

The stoichiometry of the base is a critical parameter that is often misunderstood. While the base acts catalytically, the product, 5-Phenylbarbituric acid, is acidic and will react with the alkoxide base to form its sodium salt. This conversion effectively consumes the catalyst.[3][4] If an insufficient amount of base is used, the reaction will stall once all the base has been neutralized, leading to low conversion rates, sometimes as low as 42%.[3][4] Therefore, using at least a stoichiometric equivalent of base relative to the limiting reagent is often necessary to drive the reaction to completion, although the process is technically catalytic.

Q2: How critical is the choice of solvent? Can I use something other than absolute ethanol?

A2: The solvent choice is highly critical. The reaction requires an anhydrous (water-free) environment. The presence of water will lead to two detrimental side reactions:

  • Hydrolysis of the Base: Sodium ethoxide will rapidly react with water to form sodium hydroxide and ethanol, reducing the concentration of the required catalytic species.

  • Hydrolysis of the Ester: Water can hydrolyze the diethyl phenylmalonate starting material, rendering it inactive for the condensation.

For these reasons, using absolute (anhydrous) ethanol with sodium ethoxide, or anhydrous methanol with sodium methoxide, is strongly recommended.

Q3: What is the optimal temperature to maximize the reaction rate without promoting side reactions?

A3: The reaction is typically performed at the reflux temperature of the alcoholic solvent (approx. 78°C for ethanol, 65°C for methanol).[3][5] This provides the necessary activation energy for the condensation to proceed at a practical rate. While higher temperatures generally increase reaction rates, exceeding the reflux temperature would require a pressurized system and is not standard practice. More importantly, prolonged heating can lead to degradation of reactants or products. The key is to maintain a steady, gentle reflux for the duration of the reaction, which should be monitored for completion.

Q4: Are there modern techniques like microwave irradiation that can accelerate this reaction?

A4: Yes, microwave-assisted synthesis is a powerful technique for accelerating many organic reactions, including condensations. For related barbituric acid syntheses, microwave irradiation has been shown to afford products in high yields with significantly reduced reaction times.[6] This is due to the efficient and rapid heating of the polar solvent and reactants by the microwave field. If you have access to a microwave reactor, developing a microwave-assisted protocol could dramatically enhance your throughput.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the synthesis.

Problem: My reaction yield is very low, or the reaction fails to go to completion.

This is the most common issue, and it can stem from several sources.

Potential Cause Explanation & Validation Recommended Solution
1. Inactive Base Catalyst Sodium alkoxides are highly hygroscopic. If they absorb moisture from the air, they are effectively neutralized.Use a freshly opened bottle of sodium ethoxide/methoxide or prepare it fresh in the lab. Ensure it is handled under an inert atmosphere (e.g., nitrogen or argon) as much as possible.
2. Insufficient Base As explained in the FAQ, the acidic product consumes the base. If you use a purely catalytic amount (e.g., 0.1 eq), the reaction will stop once the base is quenched.[3][4]Use at least 1.0 to 1.2 equivalents of sodium alkoxide relative to the diethyl phenylmalonate. A patented, high-yield industrial process utilizes this principle.[3]
3. Water in the Solvent The use of non-anhydrous ethanol or methanol will deactivate the catalyst and hydrolyze the starting ester.Always use a new, sealed bottle of absolute/anhydrous ethanol or methanol. If the bottle has been opened previously, consider using molecular sieves to dry it before use.
4. Sub-optimal Reaction Time The condensation may be slower than anticipated, especially on a larger scale.Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the diethyl phenylmalonate spot is a good indicator. Continue refluxing until the starting material is consumed.

Problem: The reaction mixture becomes very thick and difficult to stir.

A1: This is often a positive sign. The sodium salt of 5-Phenylbarbituric acid is often insoluble in ethanol and will precipitate out as the reaction proceeds. This precipitation can help drive the reaction to completion according to Le Châtelier's principle. However, if stirring is impeded, it can lead to localized heating and incomplete mixing.

  • Solution: Use a robust overhead mechanical stirrer instead of a magnetic stir bar, especially for reactions larger than 500 mL. You can also increase the solvent volume to maintain a stirrable slurry, but be aware this may slightly decrease the reaction rate due to dilution.

Problem: My final product is impure, and I see significant byproducts.

A1: Impurities often arise from side reactions or unreacted starting materials.

  • Cause: One common issue is the formation of byproducts that require difficult purification steps, such as xylene extraction, which increases cost and waste.[3][4] This is often due to sub-optimal reaction conditions.

  • Solution:

    • Optimize the Core Reaction: By addressing the issues of base activity/stoichiometry and solvent purity, you can often maximize the formation of the desired product and minimize side reactions.

    • Purification Protocol: After the reaction is complete and the mixture is cooled, the precipitated sodium salt of the product should be filtered. This solid can then be dissolved in water and acidified (e.g., with HCl) to precipitate the pure 5-Phenylbarbituric acid, which can be filtered, washed with cold water, and dried.[3] This acidification and precipitation is a highly effective purification step.

Troubleshooting_Workflow Start Low Yield or Slow Reaction CheckBase Is the base active and stoichiometry sufficient (>1.0 eq)? Start->CheckBase CheckSolvent Is the solvent strictly anhydrous? CheckBase->CheckSolvent Yes Sol_Base Use fresh base (>1.0 eq) CheckBase->Sol_Base No CheckTime Has the reaction reached completion (check by TLC)? CheckSolvent->CheckTime Yes Sol_Solvent Use new/dry anhydrous solvent CheckSolvent->Sol_Solvent No End High Yield Achieved CheckTime->End Yes Sol_Time Increase reflux time and continue monitoring CheckTime->Sol_Time No Sol_Base->CheckSolvent Sol_Solvent->CheckTime Sol_Time->CheckTime

Caption: A troubleshooting workflow for common issues in 5-Phenylbarbituric acid synthesis.

Experimental Protocols

Protocol 1: Standard Synthesis of 5-Phenylbarbituric Acid

This protocol outlines the classical laboratory procedure.

Materials:

  • Diethyl phenylmalonate

  • Urea

  • Sodium ethoxide

  • Absolute Ethanol

  • Hydrochloric Acid (for workup)

  • Standard reflux apparatus with condenser and drying tube

  • Mechanical stirrer

Procedure:

  • Setup: Assemble a round-bottom flask equipped with a reflux condenser and a mechanical stirrer. Ensure all glassware is thoroughly dried.

  • Charge Reactants: To the flask, add absolute ethanol. While stirring, carefully add sodium ethoxide (1.1 equivalents). Once the sodium ethoxide is dissolved, add urea (1.2 equivalents).

  • Addition of Ester: Slowly add diethyl phenylmalonate (1.0 equivalent) to the mixture.

  • Reaction: Heat the mixture to a gentle reflux and maintain it for 6-8 hours. The sodium salt of the product may precipitate, forming a thick white slurry.

  • Workup: a. Cool the reaction mixture to room temperature and then in an ice bath. b. Filter the solid precipitate and wash it with a small amount of cold ethanol. c. Dissolve the collected solid in a minimal amount of cold water. d. Slowly acidify the aqueous solution with hydrochloric acid until the pH is ~2. The 5-Phenylbarbituric acid will precipitate as a white solid. e. Filter the solid product, wash thoroughly with cold deionized water to remove salts, and dry under vacuum.

Protocol 2: Optimized High-Yield Synthesis (Adapted from Industrial Process[3])

This protocol is designed to maximize yield and reaction rate by carefully controlling the addition of reagents.

Materials:

  • Diethyl α-phenylmalonate

  • Urea

  • Sodium methoxide

  • Anhydrous Methanol

  • Ethyl Acetate

  • Hydrochloric Acid

Procedure:

  • Setup: In a reaction vessel equipped for reflux and stirring, prepare a solution of sodium methoxide (e.g., 29-31% w/w solution in methanol is commercially available).

  • Initial Heating: Add ethyl acetate to the sodium methoxide solution and heat the mixture to reflux.

  • Controlled Addition: In a separate flask, dissolve the diethyl α-phenylmalonate and urea in anhydrous methanol.

  • Reaction: Slowly drip the solution from step 3 into the refluxing mixture from step 2 over a period of several hours. This maintains a high temperature and ensures the reactants are immediately exposed to the catalytic conditions, preventing byproduct formation from accumulated reagents.

  • Completion: After the addition is complete, continue to reflux for an additional 1-2 hours to ensure the reaction goes to completion.

  • Workup: Follow the same workup procedure as in Protocol 1 (cooling, filtration, dissolution in water, acidification, and final filtration/drying). This method has been reported to produce high yields with stable and easily controlled reaction conditions.[3]

References

  • O-chkhun, L., Ch-in, L., & F-ang, L. (2008). Synthesis of 5-alkylated barbituric acids and 3-alkylated indoles via microwave-assisted three-component reactions in solvent-free conditions using Hantzsch 1,4-dihydropyridines as reducing agents. PubMed. Available at: [Link]

  • Schade, A., et al. (2024). Synthesis of 5-(4-Formylphenyl)barbituric Acid to Access Enolizable Chromophoric Barbituric Acids. SynOpen. Available at: [Link]

  • Karami, S., Momeni, A. R., & Albadi, J. (2021). Plausible mechanism for synthesis of 5-arylidene barbituric acids and pyrano[2,3-d]pyrimidine derivatives catalyzed by [TPPHSP]Br. ResearchGate. Available at: [Link]

  • Unknown Author. (n.d.). Synthesis of barbituric acid and 1,3-dimethylbarbituric acid derivatives. Georgia Institute of Technology SMARTech. Available at: [Link]

  • Unknown Author. (n.d.). Preparation method of 5, 5-diethyl malonylurea. Google Patents.
  • Olson, J. P., & Driver, T. G. (2011). Direct Synthesis of 5-Aryl Barbituric Acids by Rhodium(II)-Catalyzed Reactions of Arenes with Diazo Compounds. Organic Letters. Available at: [Link]

  • Unknown Author. (n.d.). Synthesis of Barbituric Acid Derivatives. Georgia Institute of Technology SMARTech. Available at: [Link]

  • Unknown Author. (n.d.). Solvent free green Synthesis of 5-arylidine Barbituric acid Derivatives Catalyzed by Copper oxide Nanoparticles. International Journal of ChemTech Research. Available at: [Link]

  • Unknown Author. (n.d.). Preparation method for 5-ethyl-5-phenyl barbituric acid. Google Patents.
  • Al-Moktadir, A., & Al-Amin, M. (2024). A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. Organics. Available at: [Link]

  • Schade, A., et al. (2024). Synthesis of 5-(4-Formylphenyl)barbituric Acid to Access Enolizable Chromophoric Barbituric Acids. ResearchGate. Available at: [Link]

  • Unknown Author. (n.d.). Synthesis of Barbituric and Thiobarbituric Acids Bearing 5,6-Diphenyl-1,2,4-Triazin-3-yl Moiety as CDK2 Inhibitors of Tumor Cells. Science Publishing Group. Available at: [Link]

  • Unknown Author. (n.d.). Preparation method for 5-ethyl-5-phenyl barbituric acid. Google Patents.
  • Kappe, C. O. (2000). Malonates in Cyclocondensation Reactions. Molecules. Available at: [Link]

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Validation & Comparative

Mastering Mass Spectrometry: A Guide to Differentiating 5-Phenylbarbituric Acid from its Constitutional Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the unambiguous identification of isomeric compounds is a critical analytical challenge. Constitutional isomers, with identical molecular formulas and weights, often exhibit subtle but significant differences in their pharmacological and toxicological profiles. In the realm of barbiturate analysis, distinguishing between positional isomers is paramount for both quality control and forensic investigations. This guide provides an in-depth technical comparison of 5-Phenylbarbituric acid and its constitutional isomer, 1-Phenylbarbituric acid, utilizing mass spectrometry (MS). We will delve into the causal mechanisms behind their differential fragmentation patterns and provide a robust experimental workflow for their baseline separation and identification.

The Challenge of Isomerism in Barbiturate Analysis

5-Phenylbarbituric acid is a derivative of barbituric acid, a class of drugs that act as central nervous system depressants.[1] The position of the phenyl substituent on the barbituric acid core dramatically influences its chemical properties and, potentially, its biological activity. Standard mass spectrometry, which measures the mass-to-charge ratio (m/z) of ions, will yield the same molecular ion for both 5-Phenylbarbituric acid and its isomers, such as 1-Phenylbarbituric acid where the phenyl group is attached to a nitrogen atom. Therefore, reliance on the molecular ion alone is insufficient for positive identification. The key to their differentiation lies in the analysis of their unique fragmentation patterns generated through techniques like Electron Ionization (EI) and Collision-Induced Dissociation (CID) in tandem mass spectrometry (MS/MS).

Unveiling Structural Differences: A Comparative Fragmentation Analysis

The structural differences between 5-Phenylbarbituric acid and 1-Phenylbarbituric acid lead to distinct fragmentation pathways under mass spectrometric analysis. In 5-Phenylbarbituric acid, the phenyl group is directly attached to the carbon at the 5-position of the pyrimidinetrione ring. In contrast, 1-Phenylbarbituric acid has the phenyl group attached to one of the nitrogen atoms of the ring. This seemingly minor difference in connectivity fundamentally alters the stability of the resulting fragment ions.

Electron Ionization Mass Spectrometry (EI-MS)

Under the high-energy conditions of EI-MS, both isomers will fragment, but the relative abundances of the resulting ions will differ. The primary fragmentation of the barbiturate ring involves a retro-Diels-Alder (RDA) type cleavage, leading to the loss of isocyanic acid (HNCO).

5-Phenylbarbituric Acid Fragmentation:

The key fragmentation pathway for 5-phenyl substituted barbiturates involves the cleavage of the barbiturate ring. The presence of the phenyl group at the C5 position influences the subsequent fragmentation. A characteristic fragment is often observed corresponding to the loss of the substituent at C5.

1-Phenylbarbituric Acid Fragmentation:

For 1-Phenylbarbituric acid, the N-phenyl bond is a potential cleavage site. The fragmentation is expected to readily produce ions related to the phenyl-substituted nitrogen portion of the molecule.

m/zProposed FragmentExpected Relative Abundance (5-Phenylbarbituric Acid Analogues)Expected Relative Abundance (Predicted for 1-Phenylbarbituric Acid)Rationale for Difference
204[M]+•ModerateModerateMolecular ion.
161[M - HNCO]+•HighModerateRDA cleavage of the barbiturate ring is a common pathway for all barbiturates.
146[M - C3H2O2]+•ModerateLowLoss of the malonylurea core, less favorable for the N-phenyl isomer.
118[C8H6O]+•HighModerateRepresents the phenylacetylenyl cation, a stable fragment from the C5-phenyl group.
103[C6H5NCO]+LowHighCharacteristic fragment from N-phenyl substituted amides and ureas, involving cleavage of the N-phenyl bond.
91[C7H7]+ModerateHighTropylium ion, a common and stable fragment from phenyl-containing compounds, potentially more readily formed from the N-phenyl isomer.
77[C6H5]+HighHighPhenyl cation, a common fragment for both isomers.

Note: Relative abundances are qualitative predictions based on general fragmentation rules and analysis of similar compounds.

Tandem Mass Spectrometry (MS/MS) for Unambiguous Differentiation

While EI-MS provides valuable clues, tandem mass spectrometry (MS/MS) offers a more definitive approach to isomer differentiation. By selecting the molecular ion (m/z 204) as the precursor ion and subjecting it to collision-induced dissociation (CID), we can generate product ion spectra that are highly specific to each isomer's structure.

For 5-Phenylbarbituric acid, the MS/MS spectrum is expected to be dominated by fragments resulting from the cleavage of the barbiturate ring, similar to the EI-MS fragmentation. In contrast, the MS/MS spectrum of 1-Phenylbarbituric acid would likely show a prominent product ion corresponding to the loss of the phenylisocyanate radical or related fragments, which is a direct consequence of the N-phenyl substitution.

Visualizing the Fragmentation Pathways

To better understand the underlying chemical logic of these fragmentation differences, the following diagrams illustrate the primary fragmentation pathways for both isomers.

G cluster_0 5-Phenylbarbituric Acid Fragmentation cluster_1 1-Phenylbarbituric Acid Fragmentation M0 5-Phenylbarbituric Acid (m/z 204) F1_0 [M - HNCO]+• (m/z 161) M0->F1_0 - HNCO F2_0 [C8H6O]+• (m/z 118) F1_0->F2_0 - C2H3NO F3_0 [C6H5]+ (m/z 77) F2_0->F3_0 - C2HO M1 1-Phenylbarbituric Acid (m/z 204) F1_1 [C6H5NCO]+• (m/z 119) M1->F1_1 - C4H3NO2 F3_1 [M - C6H5NCO]+• (m/z 85) M1->F3_1 - C6H5NCO F2_1 [C6H5]+ (m/z 77) F1_1->F2_1 - CO G cluster_workflow UHPLC-MS/MS Workflow SamplePrep Sample Preparation (Extraction & Reconstitution) UHPLC UHPLC Separation (C18 Column, Gradient Elution) SamplePrep->UHPLC ESI Electrospray Ionization (Positive Mode) UHPLC->ESI MS1 MS1 Analysis (Precursor Ion Selection, m/z 205) ESI->MS1 CID Collision-Induced Dissociation (Argon) MS1->CID MS2 MS2 Analysis (Product Ion Detection) CID->MS2 Data Data Analysis (Retention Time & MRM Ratios) MS2->Data

Sources

A Comparative Guide to Validating the Mechanism of Action of 5-Phenylbarbituric Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for validating the mechanism of action of 5-phenylbarbituric acid derivatives, such as phenobarbital. We will delve into the primary hypothesis of their action, present detailed experimental protocols for validation, and offer a comparative analysis against other therapeutic alternatives, grounded in experimental data.

The Central Hypothesis: Positive Allosteric Modulation of GABA-A Receptors

5-Phenylbarbituric acid and its derivatives are a class of drugs that act as nonselective central nervous system depressants.[1] The primary and most well-established mechanism of action is their role as positive allosteric modulators of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2][3]

  • Understanding the GABA-A Receptor: The GABA-A receptor is the principal inhibitory neurotransmitter receptor in the central nervous system.[4] It is a ligand-gated ion channel that, upon binding its endogenous ligand GABA, opens a channel permeable to chloride ions (Cl⁻).[5][6] The resulting influx of negatively charged chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus inhibiting neurotransmission.[3][7]

  • The Role of Barbiturates: Unlike GABA itself, barbiturates do not bind to the primary agonist site. Instead, they bind to a distinct, allosteric site on the GABA-A receptor complex.[6][8] This binding potentiates the effect of GABA by increasing the duration of the chloride channel opening.[9] This prolonged channel opening enhances the inhibitory signal, leading to the sedative, hypnotic, and anticonvulsant properties of these compounds.[10] At higher concentrations, barbiturates can also directly activate the GABA-A receptor, even in the absence of GABA, which contributes to their higher risk of toxicity compared to other modulators like benzodiazepines.[9][11]

The following diagram illustrates the modulation of the GABA-A receptor by its native ligand and allosteric modulators.

Caption: Mechanism of GABA-A receptor modulation.

A Multi-Pillar Strategy for Mechanistic Validation

To rigorously validate this mechanism of action, a multi-faceted experimental approach is required. This strategy is designed to confirm the compound's effect on ion channel function, its direct physical interaction with the receptor, and its functional consequence in a disease-relevant context.

The diagram below outlines the logical workflow for this validation process.

Caption: Workflow for validating the mechanism of action.

Core Experimental Protocols

Here, we detail the step-by-step methodologies for the three pillars of our validation strategy. The rationale behind each experimental choice is highlighted to provide a deeper understanding of the "why" behind the "how."

Pillar 1: Electrophysiological Analysis of GABA-A Receptor Function

Causality: The patch-clamp technique is the gold standard for studying ion channels.[12] It allows for the direct measurement of ion currents across the cell membrane, providing unequivocal evidence of a compound's effect on channel function.[13][14] This experiment aims to demonstrate that the 5-phenylbarbituric acid derivative potentiates GABA-induced chloride currents.

Detailed Protocol: Whole-Cell Patch-Clamp Electrophysiology

  • Cell Preparation:

    • Culture HEK293 cells stably expressing human GABA-A receptor subunits (e.g., α1β2γ2) or primary cortical neurons.[15]

    • Plate cells on glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.

  • Solution Preparation:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

    • Internal (Pipette) Solution (in mM): 140 CsCl, 1 MgCl₂, 10 HEPES, 11 EGTA, 2 ATP-Mg, 0.2 GTP-Na. Adjust pH to 7.2 with CsOH. The high chloride concentration is used to create a large, measurable inward current.

  • Recording Procedure:

    • Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with the external solution.

    • Pull glass micropipettes to a resistance of 3-5 MΩ when filled with the internal solution.

    • Approach a single, healthy cell with the micropipette and form a giga-ohm seal.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the cell's membrane potential at -60 mV.

  • Experimental Paradigm:

    • Establish a baseline by perfusing the cell with the external solution.

    • Apply a sub-maximal concentration of GABA (e.g., EC₂₀) to elicit a control current.

    • Wash out the GABA.

    • Co-apply the same concentration of GABA along with the 5-phenylbarbituric acid derivative (e.g., at various concentrations from 1 µM to 100 µM).

    • Measure the peak amplitude and duration of the elicited current.

    • Self-Validation: Include a vehicle control (GABA + vehicle) to ensure the solvent does not affect the current. Also, test the derivative alone to confirm it does not elicit a current at lower concentrations but may at higher concentrations.[16]

  • Data Analysis:

    • Calculate the percentage potentiation of the GABA-induced current by the derivative.

    • Plot a dose-response curve to determine the EC₅₀ (the concentration of the derivative that produces 50% of its maximal effect).

Pillar 2: Confirmation of Direct Binding

Causality: While electrophysiology demonstrates a functional effect, it does not prove direct physical interaction. Radioligand binding assays are the gold standard for measuring the affinity of a compound for a receptor.[17] This experiment is designed to show that the 5-phenylbarbituric acid derivative binds to the GABA-A receptor complex.

Detailed Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation:

    • Homogenize rat cortical tissue or cells expressing the GABA-A receptor in ice-cold Tris-HCl buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous GABA.

    • Determine the protein concentration of the final membrane preparation using a BCA or Bradford assay.

  • Assay Procedure:

    • The assay is based on the principle of competition between the unlabeled 5-phenylbarbituric acid derivative and a radiolabeled ligand that binds to a site allosterically coupled to the barbiturate site. A common choice is [³⁵S]TBPS, which binds within the ion channel pore.[8]

    • In a 96-well plate, combine:

      • A fixed concentration of the prepared membranes.

      • A fixed concentration of [³⁵S]TBPS.

      • Increasing concentrations of the unlabeled 5-phenylbarbituric acid derivative.

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 90 minutes).

  • Separation and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the bound radioligand from the free radioligand.

    • Wash the filters quickly with ice-cold buffer to remove non-specifically bound radioligand.

    • Place the filters in scintillation vials with scintillation fluid.

    • Quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Self-Validation: Determine non-specific binding by including a set of wells with a high concentration of an unlabeled, known ligand (e.g., picrotoxin) to displace all specific [³⁵S]TBPS binding.

    • Subtract non-specific binding from all measurements to get specific binding.

    • Plot the specific binding of [³⁵S]TBPS as a function of the concentration of the 5-phenylbarbituric acid derivative.

    • Fit the data to a one-site competition model to calculate the IC₅₀ (the concentration of the derivative that inhibits 50% of the specific [³⁵S]TBPS binding).

    • Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Pillar 3: In Vitro Functional Efficacy

Causality: To bridge the gap between molecular action and therapeutic effect, it's crucial to test the compound in a functional assay that mimics the disease state. In vitro models of epilepsy, which often involve inducing hyperexcitability in neuronal cultures, provide a controlled environment to assess a compound's anticonvulsant potential.[18][19][20]

Detailed Protocol: Pentylenetetrazol (PTZ)-Induced Hyperexcitability in Primary Neuronal Cultures

  • Cell Culture:

    • Prepare primary cortical or hippocampal neuronal cultures from embryonic day 18 rat pups.[21]

    • Culture the neurons on multi-electrode array (MEA) plates or on coverslips for calcium imaging for at least 14 days in vitro to allow for the formation of mature synaptic networks.

  • Induction of Seizure-Like Activity:

    • Record baseline neuronal network activity (spikes, bursts, network bursts) using the MEA system.

    • Introduce a sub-lethal concentration of Pentylenetetrazol (PTZ), a GABA-A receptor antagonist, into the culture medium to induce epileptiform activity.[12] This will manifest as synchronized, high-frequency bursting across the neuronal network.

  • Compound Application and Evaluation:

    • After establishing stable seizure-like activity, apply the 5-phenylbarbituric acid derivative at various concentrations.

    • Record the neuronal network activity for a set period after compound application.

    • Self-Validation: Include a vehicle control to ensure that the observed effects are not due to the solvent. A positive control, such as diazepam, should also be included.

  • Data Analysis:

    • Quantify key parameters of neuronal activity before and after compound application, such as mean firing rate, burst frequency, burst duration, and network synchrony.

    • Calculate the percentage reduction in epileptiform activity for each concentration of the derivative.

    • Generate a dose-response curve to determine the IC₅₀ for the suppression of seizure-like activity.

Comparative Analysis: Benchmarking Against Alternatives

A key component of validating a mechanism of action is understanding how the compound performs relative to existing therapies. 5-Phenylbarbituric acid derivatives are often compared to benzodiazepines, another class of GABA-A receptor positive allosteric modulators, and newer antiepileptic drugs (AEDs) that may have different mechanisms.[22][23]

The primary mechanistic difference between barbiturates and benzodiazepines is how they modulate the GABA-A receptor. While barbiturates increase the duration of channel opening, benzodiazepines increase the frequency of channel opening in the presence of GABA.[9][24] This distinction is crucial as the direct channel gating by barbiturates at high concentrations is a key reason for their lower safety margin.[9]

Newer AEDs often have multiple or different mechanisms, such as blocking voltage-gated sodium or calcium channels, or modulating excitatory neurotransmission.[22]

Parameter5-Phenylbarbituric Acid Derivative (e.g., Phenobarbital)Benzodiazepine (e.g., Diazepam)Newer AED (e.g., Levetiracetam)
Primary Mechanism Positive allosteric modulator of GABA-A receptors; increases channel open duration.[9][25]Positive allosteric modulator of GABA-A receptors; increases channel open frequency.[23]Binds to synaptic vesicle protein 2A (SV2A), modulating neurotransmitter release.
Direct Agonism Yes, at high concentrations.[11][26]No.No.
Potency (EC₅₀ for GABA Potentiation) Typically in the low to mid micromolar range.[27]Typically in the nanomolar to low micromolar range.Not applicable (different mechanism).
Therapeutic Window Narrow.[23]Wider than barbiturates.Generally wide.
Key Side Effects Sedation, respiratory depression, cognitive impairment, high potential for dependence.[25]Sedation, ataxia, amnesia, potential for dependence.Somnolence, dizziness, behavioral changes.

Investigating Off-Target Effects

While the primary mechanism is modulation of GABA-A receptors, it is important in drug development to investigate potential off-target effects. Some studies suggest that at higher concentrations, barbiturates may also inhibit AMPA and kainate receptors, which are types of excitatory glutamate receptors.[9][28] This could contribute to their overall CNS depressant effects. A counter-screening assay, such as a patch-clamp experiment on cells expressing only AMPA receptors, can be used to assess this possibility.

Conclusion

Validating the mechanism of action of 5-phenylbarbituric acid derivatives requires a systematic and multi-pronged approach. By combining functional electrophysiology, direct binding assays, and disease-relevant cellular models, researchers can build a robust body of evidence. This comprehensive validation, benchmarked against clinically relevant alternatives, is essential for understanding the compound's therapeutic potential and safety profile, providing a solid foundation for further drug development.

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Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Phenylbarbituric Acid

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with potent chemical compounds demands a culture of safety that is both rigorous and intuitive. This guide provides an in-depth, procedural framework for the safe handling of 5-Phenylbarbituric acid. Given the limited specific safety data for this exact compound, our protocols are authoritatively grounded in the extensive data available for its close structural analog, Phenobarbital (5-Ethyl-5-phenylbarbituric acid), a well-characterized and highly potent substance. This approach ensures we adhere to the highest safety standards by preparing for the most significant potential hazards.

Hazard Assessment: The "Why" Behind the Protocol

Understanding the risk is the first step in mitigating it. 5-Phenylbarbituric acid and its analogs are not benign substances. The necessity for stringent personal protective equipment (PPE) protocols is rooted in their significant toxicological profile.

  • High Acute Toxicity: Analogs like Phenobarbital are classified as toxic if swallowed, toxic in contact with skin, and toxic if inhaled.[1] Dermal absorption and inhalation of fine dust particles are critical exposure routes that must be blocked.

  • Systemic & Long-Term Health Risks: Beyond immediate toxicity, these compounds pose severe long-term health threats. Phenobarbital is suspected of causing cancer and may damage fertility or the unborn child.[1][2] These risks necessitate a zero-exposure policy.

  • Central Nervous System (CNS) Depression: Barbiturates are potent CNS depressants.[3][4] Accidental exposure can lead to symptoms like drowsiness, dizziness, and ataxia, impairing a researcher's ability to work safely.[1][4]

  • Allergenic Potential: Some individuals may develop an allergic skin reaction upon contact.[1]

Therefore, the selection of PPE is not a matter of preference but a scientifically mandated barrier to protect against these multifaceted threats.

Engineering Controls: Your Primary Barrier

Before any discussion of PPE, it is crucial to emphasize that PPE is the last line of defense.[5] The primary method for exposure control is the use of robust engineering solutions.

  • Chemical Fume Hood: All handling of 5-Phenylbarbituric acid powder, including weighing and preparing solutions, must be performed inside a certified chemical fume hood. This is non-negotiable. The fume hood contains aerosols and dust, preventing them from entering the laboratory environment.

  • Ventilation: The laboratory must be well-ventilated to dilute any fugitive emissions.[3][6]

Personal Protective Equipment (PPE): A Multi-Layered Defense

The following PPE is mandatory for all personnel handling 5-Phenylbarbituric acid. This protocol is designed as a self-validating system; if any component is compromised, the entire system's integrity is at risk.

Hand Protection: Preventing Dermal Absorption

Dermal contact is a primary route of exposure for toxic barbiturates.[1] Therefore, hand protection must be comprehensive.

  • Double Gloving: Always wear two pairs of chemotherapy-rated, powder-free nitrile gloves.[7][8][9] The inner glove should be worn under the cuff of the lab coat, and the outer glove should be worn over the cuff.[5][7] This creates a secure seal and prevents any skin exposure at the wrist.

  • ASTM D6978 Standard: Ensure gloves meet the ASTM D6978 standard, which specifically tests for resistance to permeation by chemotherapy drugs and provides a higher level of certainty for handling potent compounds.[9][10]

  • Regular Changes: Outer gloves must be changed immediately if contamination is suspected or every 30-60 minutes during extended procedures to prevent breakthrough.[5][9]

Body Protection: Shielding Against Contamination
  • Disposable, Low-Permeability Gown: A disposable gown made of a low-permeability fabric is required.[7] It must have a solid front, long sleeves, and tight-fitting knit or elastic cuffs to ensure a proper interface with your gloves.[7][9] Standard cotton lab coats are insufficient as they can absorb spills.

  • No Re-use: Gowns used for handling this compound must be disposed of as hazardous waste at the end of the procedure or immediately if they become contaminated.[8]

Eye and Face Protection: Preventing Ocular Exposure
  • Chemical Splash Goggles: Standard safety glasses are inadequate. Chemical splash goggles that form a seal around the eyes are mandatory to protect against splashes and fine dust.[9] This aligns with OSHA regulations specified in 29 CFR 1910.133.[11]

  • Face Shield (Task-Dependent): When there is a significant risk of splashing (e.g., handling larger volumes of solutions), a face shield must be worn in addition to chemical splash goggles to protect the entire face.

Respiratory Protection: Eliminating Inhalation Risk
  • Mandatory for Powders: When handling the solid compound, even within a fume hood, a fit-tested N95 respirator is required.[9][10] This provides a necessary barrier against inhaling fine, potent particles that may be generated during manipulation. A standard surgical mask offers no protection from chemical aerosols or dust.[9]

  • Regulatory Compliance: All respirator use must comply with a formal respiratory protection program, as outlined by OSHA in 29 CFR 1910.134, which includes medical evaluation and fit-testing.[3]

PPE Summary by Task

For quick reference, the following table summarizes the minimum PPE requirements for common laboratory tasks involving 5-Phenylbarbituric acid.

Task/ScenarioHand ProtectionBody ProtectionEye/Face ProtectionRespiratory Protection
Weighing/Handling Powder Double-gloved (Chemo-rated)Disposable, low-permeability gownChemical Splash Goggles & Face ShieldFit-tested N95 Respirator
Preparing Solutions Double-gloved (Chemo-rated)Disposable, low-permeability gownChemical Splash GogglesN/A (if in fume hood)
General Handling (in solution) Single pair (Chemo-rated)Disposable, low-permeability gownChemical Splash GogglesN/A (if in fume hood)
Accidental Spill Cleanup Double-gloved (Chemo-rated)Disposable, low-permeability gownChemical Splash Goggles & Face ShieldFit-tested N95 Respirator

Procedural Workflow for Safe Handling

A systematic workflow minimizes error and ensures safety at every stage. The following diagram and steps outline the complete process from preparation to disposal.

Pre-Handling Checklist
  • Verify that the chemical fume hood is operational and has a current certification.

  • Post a warning sign indicating that a highly potent compound is in use.

  • Assemble all necessary equipment and reagents inside the fume hood to minimize traffic in and out of the containment area.

  • Lay down a disposable, plastic-backed absorbent pad on the work surface of the fume hood.

  • Set up a designated hazardous waste container within the fume hood.

Donning and Handling Protocol
  • Don PPE in the following order: inner gloves, gown, N95 respirator, goggles, face shield, outer gloves (over the gown cuff).

  • Perform all manipulations of the solid compound at least 6 inches inside the fume hood sash.

  • Use a spatula and weighing paper for transfers; avoid pouring the powder directly.

  • When adding solvent, do so slowly to avoid aerosolizing the powder.

  • Once the compound is fully dissolved, the N95 respirator may be removed if all subsequent work remains within the fume hood.

Doffing (Removing) PPE and Disposal

This is a critical step to prevent cross-contamination.

  • Outer Gloves: Remove the outer pair of gloves while still in the fume hood and dispose of them in the designated hazardous waste container.

  • Exit & Remove Gown: Step out of the immediate work area. Remove the face shield and goggles, placing them on a clean surface. Remove the gown by rolling it away from the body and dispose of it in a hazardous waste bin.

  • Inner Gloves: Remove the inner pair of gloves, using a technique that avoids touching the outer surface with bare skin. Dispose of them in the hazardous waste bin.

  • Hand Washing: Immediately and thoroughly wash hands with soap and water.[3][7]

G cluster_prep Phase 1: Preparation cluster_don Phase 2: Donning PPE cluster_handle Phase 3: Chemical Handling (in Fume Hood) cluster_doff Phase 4: Doffing PPE & Disposal prep 1. Verify Fume Hood 2. Assemble Materials 3. Prepare Waste Container don 1. Inner Gloves 2. Gown 3. Respirator (N95) 4. Goggles/Face Shield 5. Outer Gloves prep->don Enter Clean Area handle 1. Weigh Solid Compound 2. Prepare Solution 3. Perform Experiment don->handle Enter Work Area doff 1. Remove Outer Gloves (in hood) 2. Remove Gown & Eye Pro 3. Remove Inner Gloves 4. Wash Hands handle->doff Exit Work Area

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.